Bis-PEG11-NHS Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N2O19/c37-29-1-2-30(38)35(29)54-33(41)5-7-43-9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-28-26-52-24-22-50-20-18-48-16-14-46-12-10-44-8-6-34(42)55-36-31(39)3-4-32(36)40/h1-28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIRLEGKHJCOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of Bis-PEG11-NHS Ester
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of crosslinking agents is paramount for their effective application. Bis-PEG11-NHS ester is a homobifunctional crosslinking reagent widely utilized in bioconjugation, diagnostics, and therapeutics. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Molecular Architecture and Functional Components
This compound is composed of three key components:
-
Two N-hydroxysuccinimide (NHS) Esters: These are the reactive groups responsible for forming covalent bonds.
-
A Polyethylene Glycol (PEG) Linker: Specifically, it contains 11 repeating ethylene glycol units. This PEG chain acts as a flexible, hydrophilic spacer arm.[1]
-
"Bis" functionality: This prefix indicates the presence of two identical reactive groups (NHS esters), making it a homobifunctional crosslinker.[2][3]
The hydrophilic PEG spacer enhances the solubility of the crosslinker in aqueous solutions, which is beneficial when working with biological molecules.[1] Furthermore, PEG linkers are known to be biocompatible, flexible, and can reduce the immunogenicity of the resulting conjugate.[4]
The Core Mechanism: NHS Ester Reaction with Primary Amines
The primary mechanism of action of this compound involves the reaction of its NHS ester groups with primary amines (-NH2). This reaction proceeds via a nucleophilic acyl substitution.
The key steps are as follows:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.
-
Formation of a Tetrahedral Intermediate: This initial attack results in the formation of an unstable tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, leading to the elimination of N-hydroxysuccinimide (NHS) as a leaving group.
-
Formation of a Stable Amide Bond: The final product is a stable, covalent amide bond linking the target molecule to the PEG spacer.
This reaction is highly selective for primary aliphatic amines, which are commonly found at the N-terminus of proteins and on the side chains of lysine residues.
dot
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.
Quantitative Data and Reaction Parameters
The efficiency of the crosslinking reaction is influenced by several factors. The following tables summarize key quantitative data.
Table 1: pH Dependence of NHS Ester Reaction
| pH Range | Efficiency | Notes |
| < 7.0 | Reduced Rate | The amine group is protonated, decreasing its nucleophilicity. |
| 7.2 - 9.0 | Optimal | Efficient reaction with primary amines. |
| 8.3 - 8.5 | Highly Recommended | Often considered the optimal pH for labeling proteins. |
| > 9.0 | Decreased Yield | The rate of hydrolysis of the NHS ester increases significantly, competing with the amine reaction. |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temp. | 210 minutes |
| 8.5 | Room Temp. | 180 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | 125 minutes |
Experimental Protocols
Below is a detailed protocol for a typical protein-protein crosslinking experiment using this compound.
Materials:
-
This compound
-
Purified proteins of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the target for reaction with the NHS ester.
-
Adjust the protein concentration to a range of 1-10 mg/mL.
-
-
Crosslinker Preparation:
-
Allow the this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution. NHS esters are sensitive to moisture.
-
-
Crosslinking Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. Protect from light if working with light-sensitive molecules.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and byproducts by using a desalting column or through dialysis.
-
-
Analysis:
-
Analyze the crosslinked products using techniques such as SDS-PAGE, western blotting, or mass spectrometry to confirm the conjugation.
-
dot
Caption: A typical workflow for crosslinking proteins using this compound.
Applications in Research and Development
The homobifunctional nature of this compound makes it a valuable tool for several applications:
-
Studying Protein-Protein Interactions: By covalently linking interacting proteins, their association can be stabilized for further analysis.
-
Stabilizing Protein Structures: Intramolecular crosslinking can help in understanding the three-dimensional structure of proteins.
-
Creating Antibody-Drug Conjugates (ADCs): The PEG linker can be used in the development of ADCs, where a therapeutic agent is attached to an antibody.
-
Immobilization: Proteins and other molecules can be immobilized onto solid supports for use in assays and biosensors.
References
In-Depth Technical Guide to Bis-PEG11-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG11-NHS Ester, a homobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, outlines its primary applications, and provides detailed experimental protocols for its use.
Core Properties of this compound
This compound is a chemical crosslinking reagent characterized by a polyethylene glycol (PEG) spacer arm flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. The PEG spacer is hydrophilic, which enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments.[1] The NHS esters are highly reactive towards primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues, forming stable amide bonds.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 796.82 g/mol | [1] |
| Chemical Formula | C34H56N2O19 | [1] |
| CAS Number | 123502-57-8 | [1] |
| Exact Mass | 796.3477 u | [1] |
| Purity | Typically ≥95% | |
| Spacer Arm Length | The PEG11 spacer consists of 11 ethylene glycol units. | |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters at both termini |
Key Applications
The bifunctional nature of this compound makes it a versatile tool for a variety of bioconjugation applications. Its primary uses include:
-
Protein Crosslinking: Covalently linking interacting proteins to study their proximity and interactions within a cellular context.
-
Antibody-Drug Conjugate (ADC) Development: Acting as a linker to attach cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.
-
PROTAC® (Proteolysis Targeting Chimera) Synthesis: Serving as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, inducing the degradation of the target protein.
-
PEGylation: Modifying proteins, peptides, or other molecules with PEG chains to improve their pharmacokinetic and pharmacodynamic properties, such as increasing solubility and in vivo half-life.
Experimental Protocols
The following are detailed methodologies for common applications of this compound. It is crucial to note that optimal reaction conditions, such as molar ratios, concentrations, and incubation times, may need to be determined empirically for each specific application.
General Considerations for Handling and Storage
-
Storage: Store this compound at -20°C in a desiccated environment to prevent hydrolysis of the NHS esters.
-
Handling: Before use, allow the reagent vial to equilibrate to room temperature before opening to avoid moisture condensation.
-
Solubilization: Prepare stock solutions immediately before use in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.
-
Reaction Buffers: Use amine-free buffers with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
Protocol 1: General Protein Crosslinking
This protocol outlines a general procedure for crosslinking proteins in solution.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Sample: Dissolve the protein(s) to be crosslinked in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-25 mM.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, western blotting, or mass spectrometry.
Protocol 2: Synthesis of an Amine-Linked Antibody-Drug Conjugate (ADC) - Conceptual Outline
This protocol provides a conceptual framework for the synthesis of an ADC by linking a drug to the lysine residues of an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-containing cytotoxic drug
-
This compound
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion or hydrophobic interaction chromatography)
Procedure:
-
Prepare Activated Drug: In a preliminary step, react the amine-containing drug with one of the NHS esters of this compound. This is typically done by reacting the drug with a molar excess of the crosslinker in an organic solvent, followed by purification of the drug-PEG-NHS ester intermediate.
-
Prepare Antibody: Exchange the antibody into a conjugation-compatible buffer (amine-free, pH 7.2-8.0).
-
Conjugation Reaction: Add the purified drug-PEG-NHS ester intermediate to the antibody solution at a defined molar ratio (e.g., 5:1 to 10:1 drug-linker to antibody).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Purification: Purify the resulting ADC from unreacted drug-linker and unconjugated antibody using a suitable chromatography method.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes involving this compound.
Caption: Experimental workflow for protein bioconjugation using this compound.
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
Caption: Logical relationship in the formation of an Antibody-Drug Conjugate (ADC).
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Bis-PEG11-NHS Ester
For researchers and professionals in drug development and bioconjugation, understanding the behavior of crosslinking agents in aqueous environments is paramount. This in-depth technical guide focuses on the solubility of Bis-PEG11-NHS Ester, a homobifunctional crosslinker, in aqueous buffers. While precise quantitative solubility data is not extensively published, this guide provides a comprehensive overview of its solubility characteristics, factors influencing its stability, and detailed protocols for its practical application.
Overview of this compound Solubility
This compound is a polyethylene glycol (PEG) derivative containing two N-hydroxysuccinimide (NHS) ester groups. The central PEG chain, consisting of 11 ethylene glycol units, is hydrophilic and significantly contributes to the molecule's solubility in aqueous media.[1][2][3] However, like many non-sulfonated NHS esters, it is typically first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being introduced to an aqueous reaction mixture.[4][5]
The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum, generally not exceeding 10%, to avoid potential adverse effects on protein structure and function.
Factors Influencing Solubility and Stability in Aqueous Buffers
The practical application of this compound in aqueous solutions is governed by a balance between its solubility and the stability of the reactive NHS ester groups. Several factors can influence these properties.
| Factor | Effect on Solubility & Stability | Rationale |
| pH | Higher pH increases the rate of hydrolysis of the NHS ester, reducing its reactivity over time. The optimal pH for reactions with primary amines is typically between 7.2 and 8.5. | The NHS ester is susceptible to hydrolysis, a reaction that is accelerated at higher pH values. This competing reaction reduces the efficiency of the desired conjugation to primary amines. |
| Buffer Composition | Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. | The primary amines in these buffers will react with the NHS ester, quenching the reagent and preventing the desired crosslinking. Phosphate, bicarbonate, HEPES, and borate buffers are recommended. |
| Temperature | Higher temperatures can increase the rate of both the desired reaction with amines and the competing hydrolysis reaction. | Reactions are often carried out at room temperature or 4°C to balance reaction speed and reagent stability. |
| Presence of Organic Co-solvents | Small amounts of water-miscible organic solvents like DMSO or DMF are often necessary to initially dissolve the this compound. | While aiding initial dissolution, the concentration of organic solvents should be minimized to avoid impacting the structure and function of biomolecules. |
| PEG Chain Length | The presence of the hydrophilic PEG spacer enhances the aqueous solubility of the compound. | The ethylene glycol units of the PEG chain are hydrophilic and interact favorably with water molecules. |
Experimental Protocol: Determining the Aqueous Solubility of this compound
Given the lack of specific quantitative data, researchers may need to determine the solubility of this compound in their specific buffer system. The following protocol outlines a general method for this determination.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Spectrophotometer
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). Ensure the compound is fully dissolved.
-
-
Serial Dilutions:
-
Prepare a series of dilutions of the stock solution into the aqueous buffer of interest.
-
For example, add small, precise volumes of the stock solution to known volumes of the buffer to achieve a range of final concentrations. It is important to vortex each dilution thoroughly after the addition of the stock solution.
-
-
Equilibration and Observation:
-
Allow the prepared solutions to equilibrate at the desired temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Visually inspect each solution for any signs of precipitation or cloudiness. The highest concentration that remains a clear, homogenous solution is an estimate of the solubility limit.
-
-
Quantitative Measurement (Optional):
-
For a more quantitative assessment, centrifuge the solutions at high speed to pellet any undissolved material.
-
Carefully remove the supernatant and measure its absorbance at a wavelength where the compound or a hydrolysis product absorbs. This would require establishing a standard curve or using a known extinction coefficient.
-
Visualization of Key Processes
To further aid in the understanding of the behavior of this compound in aqueous buffers, the following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the key chemical reactions involved.
References
An In-Depth Technical Guide to Bis-PEG11-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-PEG11-NHS Ester, a homobifunctional crosslinker, for beginners in the field of bioconjugation. It covers the fundamental principles of its reactivity, detailed experimental protocols, and its application in studying protein-protein interactions.
Introduction to this compound
This compound is a chemical crosslinking reagent used to covalently link molecules containing primary amine groups (-NH2). It consists of two N-hydroxysuccinimide (NHS) ester functional groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The PEG spacer, comprising 11 ethylene glycol units, enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, which is highly advantageous for biological applications.[1]
The NHS esters are highly reactive towards the primary amines found on proteins (e.g., the side chain of lysine residues and the N-terminus) and other biomolecules, forming stable amide bonds.[2] This reaction is highly specific for primary amines within a pH range of 7-9.[3] The homobifunctional nature of this compound allows for the crosslinking of two different amine-containing molecules or the intramolecular crosslinking of a single molecule. This property makes it a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), the stabilization of protein complexes for structural studies, and the mapping of protein-protein interaction networks.[1][4]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C34H56N2O19 | |
| Molecular Weight | 796.81 g/mol | |
| Spacer Arm Length | ~48.9 Å | - |
| Reactivity | Primary amines (-NH2) | |
| Solubility | Soluble in DMSO, DMF; limited solubility in aqueous buffers | - |
| Storage | Store at -20°C, desiccated. Allow to warm to room temperature before opening to prevent moisture condensation. |
Reaction Mechanism and Kinetics
The fundamental reaction of this compound involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which also yields an unreactive carboxyl group and NHS. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline. Therefore, optimizing the reaction conditions, particularly pH, is crucial to maximize the conjugation efficiency while minimizing hydrolysis.
Factors Affecting Conjugation Efficiency:
-
pH: The reaction with primary amines is most efficient at a pH between 7 and 9. At lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction. At higher pH (above 8.5-9), the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of reagent available for conjugation.
-
Concentration of Reactants: Higher concentrations of the protein and the crosslinker will favor the bimolecular conjugation reaction over the unimolecular hydrolysis reaction.
-
Temperature and Time: Most NHS ester conjugations are performed at room temperature for 30 minutes to 2 hours or at 4°C for 2 to 4 hours. The optimal time should be determined empirically for each specific application.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete for reaction with the crosslinker. Phosphate, carbonate/bicarbonate, HEPES, and borate buffers are commonly used.
Illustrative Quantitative Data on Reaction Parameters
| pH | Reaction Time to Completion | NHS Ester Hydrolysis Half-life | Conjugation Yield (Illustrative) | Reference |
| 7.0 | ~4-5 hours | ~4-5 hours at 0°C | Moderate | |
| 7.5 | ~1-2 hours | - | Good | |
| 8.0 | ~30-60 minutes | - | High | |
| 8.5 | ~30 minutes | ~10 minutes at 4°C | Very High | |
| 9.0 | < 30 minutes | < 10 minutes | High (may decrease due to rapid hydrolysis) |
Note: This table is for illustrative purposes. Optimal conditions should be determined experimentally for your specific system.
Experimental Protocols
General Protocol for Protein Crosslinking
This protocol provides a general procedure for crosslinking proteins in solution using this compound.
Materials:
-
Purified protein(s) in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. The optimal pH is typically between 7.2 and 8.5.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.
-
Crosslinking Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 20 to 50-fold molar excess of the crosslinker over the protein. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester.
-
Purification: Remove excess crosslinker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Characterization of Crosslinked Products
The results of the crosslinking reaction can be analyzed by several methods:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the formation of higher molecular weight species corresponding to crosslinked proteins. A shift in the band corresponding to the monomeric protein and the appearance of new, higher molecular weight bands indicate successful crosslinking.
-
Western Blotting: If an antibody against one of the protein partners is available, Western blotting can be used to confirm the presence of that protein in the crosslinked complex.
-
Mass Spectrometry (MALDI-TOF or ESI): Mass spectrometry is a powerful tool to confirm the mass of the crosslinked products and to identify the specific residues involved in the crosslink. For MALDI-TOF analysis, it is often necessary to stabilize the non-covalent complexes with the crosslinker prior to analysis to prevent dissociation during the ionization process.
Application in a Research Workflow: Mapping Protein-Protein Interactions
This compound is a valuable tool in chemical cross-linking mass spectrometry (XL-MS) workflows to identify protein-protein interactions and gain insights into the structure of protein complexes.
Below is a diagram illustrating a typical XL-MS workflow for studying protein-protein interactions in a complex biological sample.
Workflow Description:
-
Sample Preparation: The biological sample, which can be a purified protein complex or a complex cell lysate, is incubated with this compound to covalently crosslink interacting proteins. The reaction is then stopped by adding a quenching reagent.
-
Protein Processing: The crosslinked protein mixture is digested into smaller peptides using a protease such as trypsin. Optionally, crosslinked peptides can be enriched from the complex peptide mixture to increase their detection by mass spectrometry.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass of the peptides and fragments them to determine their amino acid sequence.
-
Data Analysis: Specialized software is used to search the MS/MS data against a protein sequence database to identify the crosslinked peptides. The identification of a peptide pair linked by this compound provides direct evidence of a protein-protein interaction and gives distance constraints that can be used for structural modeling of the protein complex.
Logical Relationship of Reaction Parameters
The following diagram illustrates the logical relationships between key parameters in a bioconjugation reaction using this compound.
References
The Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the landscape of targeted cancer therapy. These complex biotherapeutics, which synergistically combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug, rely critically on the design of the linker that connects these two components. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a pivotal tool for optimizing the physicochemical and pharmacological properties of ADCs. This in-depth technical guide provides a comprehensive overview of PEG linkers in ADCs, summarizing key quantitative data, detailing experimental protocols, and visualizing essential concepts to aid researchers in the rational design of next-generation ADCs.
Core Principles of PEG Linkers in ADCs
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that offers several advantages when incorporated into the linker of an ADC.[1][2] The primary functions of a PEG linker are to modulate the overall properties of the ADC, thereby enhancing its therapeutic index.
Key benefits of PEGylation in ADCs include:
-
Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation. The inclusion of a hydrophilic PEG linker counteracts this hydrophobicity, improving the ADC's solubility and stability.[3][4][5] This allows for higher drug-to-antibody ratios (DARs) without compromising the conjugate's biophysical properties.
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life. This extended exposure increases the probability of the ADC reaching the tumor site and exerting its cytotoxic effect.
-
Reduced Immunogenicity: The PEG chain can act as a shield, masking potentially immunogenic epitopes on the payload or the linker, thereby reducing the risk of an anti-drug antibody (ADA) response.
-
Improved Stability: The flexible PEG spacer can sterically hinder enzymatic degradation of the payload-linker, contributing to the overall stability of the ADC in systemic circulation.
PEG linkers can be broadly categorized based on their structure (linear or branched) and their release mechanism (cleavable or non-cleavable).
-
Linear PEG Linkers: Consist of a single, straight chain of ethylene glycol units.
-
Branched or Pendant PEG Linkers: Feature multiple PEG chains extending from a central core, which can offer more effective shielding of the hydrophobic payload.
-
Cleavable PEG Linkers: Incorporate a labile bond that is designed to be selectively broken under specific conditions found within the target tumor cell (e.g., acidic pH in lysosomes, high glutathione concentrations, or the presence of specific enzymes like cathepsins), leading to the release of the cytotoxic payload.
-
Non-cleavable PEG Linkers: Rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.
Quantitative Impact of PEG Linkers on ADC Properties
The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize ADC performance. The following tables summarize quantitative data from various preclinical studies, illustrating the impact of different PEG linker configurations on key ADC attributes.
Table 1: Impact of PEG Linker Length on ADC Hydrophilicity and Aggregation
| Linker Configuration | Hydrophobic Interaction Chromatography (HIC) Retention Time (min) | Aggregation (%) | Reference(s) |
| No PEG | High | High | |
| Short PEG (e.g., PEG4) | Moderate | Moderate | |
| Long PEG (e.g., PEG12, PEG24) | Low | Low | |
| Pendant PEG (e.g., P-(PEG12)2) | Lower than linear PEG of equivalent MW | Very Low |
Table 2: Influence of PEG Linker Length on Pharmacokinetic (PK) Parameters
| Linker Configuration | Half-life (t1/2) (hours) | Clearance (mL/day/kg) | Area Under the Curve (AUC) (µg*h/mL) | Reference(s) |
| No PEG | Short | High | Low | |
| PEG4 | 49.2 | Moderate | Moderate | |
| PEG8 | Longer than PEG4 | Lower than PEG4 | Higher than PEG4 | |
| PEG10 | 219.0 | Low | High | |
| PEG12 | Longer than PEG8 | Low | High | |
| PEG24 | Longest | Lowest | Highest |
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| ADC Construct (Antibody-Payload) | Cell Line | Linker | IC50 (ng/mL) | Reference(s) |
| Anti-CD30-MMAF | Karpas-299 | No PEG | ~10 | |
| Anti-CD30-MMAF | Karpas-299 | PEG2 | ~10 | |
| Anti-CD30-MMAF | Karpas-299 | PEG4 | ~10 | |
| Anti-CD30-MMAF | Karpas-299 | PEG8 | ~10 | |
| Anti-CD30-MMAF | Karpas-299 | PEG12 | ~10 | |
| Affibody-MMAE | NCI-N87 | No PEG | 1.8 | |
| Affibody-MMAE | NCI-N87 | PEG4 (4 kDa) | 8.1 (4.5-fold reduction) | |
| Affibody-MMAE | NCI-N87 | PEG10 (10 kDa) | 40.5 (22.5-fold reduction) | |
| Ctx-Pt-CPT | MDA-MB-468 (EGFR-high) | PEG | 0.05 µM | |
| Ctx-Pt-CPT | MCF7 (EGFR-low) | PEG | 5.9 µM (118-fold increase) | |
| Tra-Pt-CPT | SK-BR-3 (HER2-high) | PEG | 0.017 µM | |
| Tra-Pt-CPT | MDA-MB-453 (HER2-low) | PEG | 5.56 µM (327-fold increase) |
Table 4: In Vivo Efficacy of ADCs with Different PEG Linkers in Xenograft Models
| ADC | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference(s) |
| NAMPT Inhibitor ADC | A2780 Ovarian Cancer | 3 mg/kg, single dose | >90 | |
| NAMPT Inhibitor ADC | MOLM-13 AML | 1 mg/kg, single dose | Complete Regression | |
| HER2-specific ADC | SKOV3 Ovarian Cancer | 15 mg/kg, days 0 and 21 | Significant reduction in tumor growth vs. control | |
| ICAM1-MMAE | Cholangiocarcinoma | 10 µg/mL | Potent ablation of CCA cells |
Experimental Protocols for ADC Development and Characterization
Detailed and robust experimental protocols are essential for the successful design, synthesis, and evaluation of ADCs with PEG linkers.
Synthesis of a PEGylated ADC
This protocol outlines a general procedure for the synthesis of an ADC using a heterobifunctional PEG linker with a maleimide group for conjugation to a reduced antibody and an NHS ester for payload attachment.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-NHS ester linker
-
Cytotoxic payload with a primary amine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in PBS to a final concentration of 5-10 mg/mL.
-
Add a 3-5 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Linker-Payload Conjugation:
-
Dissolve the Maleimide-PEG-NHS ester linker and the cytotoxic payload in DMSO at a 1:1.1 molar ratio.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the maleimide-PEG-payload conjugate.
-
-
Antibody-Linker-Payload Conjugation:
-
Add the pre-formed maleimide-PEG-payload conjugate to the reduced antibody solution at a 5-10 molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other impurities using an SEC column equilibrated with PBS.
-
Collect the fractions containing the purified ADC.
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
3.2.1. UV/Vis Spectroscopy
This method provides an average DAR.
Procedure:
-
Measure the molar extinction coefficients of the antibody at 280 nm (ε_Ab_) and the payload at its maximum absorbance wavelength (λ_max_). Also, determine the payload's extinction coefficient at 280 nm (ε_Drug,280_).
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and λ_max_ (A_λmax_).
-
Calculate the concentration of the antibody and the payload using the following equations:
-
C_Ab_ = (A_280_ - (A_λmax_ * ε_Drug,280_ / ε_Drug,λmax_)) / ε_Ab,280_
-
C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
-
Calculate the DAR: DAR = C_Drug_ / C_Ab_
3.2.2. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated hydrophobic payloads, allowing for the determination of the distribution of different DAR species.
Procedure:
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Equilibrate a HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% A to 100% B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different DAR species.
3.2.3. Mass Spectrometry (MS)
MS provides the most accurate determination of DAR and the distribution of drug-loaded species.
Procedure:
-
Analyze the intact ADC using LC-MS with a suitable column (e.g., reversed-phase or size-exclusion).
-
Deconvolute the resulting mass spectrum to obtain the molecular weights of the different ADC species.
-
Calculate the mass of the conjugated payload(s).
-
Determine the number of payloads on each antibody species and their relative abundance from the peak intensities.
-
Calculate the average DAR.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker and the rate of payload release in a biologically relevant matrix.
Procedure:
-
Incubate the ADC in plasma (human, mouse, or rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
At each time point, isolate the ADC from the plasma using affinity capture (e.g., Protein A/G beads).
-
Analyze the captured ADC by LC-MS to determine the average DAR and identify any released payload or metabolites.
-
Calculate the percentage of intact ADC remaining over time to determine the linker's stability.
In Vivo Efficacy Study in a Xenograft Model
This study assesses the anti-tumor activity of the ADC in a living organism.
Procedure:
-
Xenograft Model Establishment:
-
Implant human tumor cells subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (vehicle control, unconjugated antibody, ADC).
-
Administer the treatments intravenously (i.v.) at a predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis.
-
Visualizing Key Concepts with Graphviz
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
General Mechanism of Action of an ADC
Experimental Workflow for In Vivo Efficacy Assessment
Decision Tree for Linker Type Selection
Conclusion
The strategic incorporation of PEG linkers is a cornerstone of modern ADC design. By carefully selecting the length, architecture, and cleavage properties of the PEG linker, researchers can significantly enhance the hydrophilicity, stability, and pharmacokinetic profile of an ADC. This, in turn, can lead to a wider therapeutic window, improved efficacy, and reduced off-target toxicity. The quantitative data, detailed experimental protocols, and conceptual diagrams provided in this guide offer a robust framework for the rational design and systematic evaluation of novel PEGylated ADCs, ultimately paving the way for the development of safer and more effective cancer therapies.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to Homobifunctional Crosslinkers for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of homobifunctional crosslinkers, essential tools for elucidating protein-protein interactions, probing protein structure, and assembling protein conjugates. Homobifunctional crosslinkers are reagents that possess two identical reactive groups, enabling them to covalently link two similar functional groups on proteins.[1] This technical guide details their classification, chemical properties, and applications, and provides detailed experimental protocols and visualizations to aid researchers in their effective use.
Core Concepts and Classification
Homobifunctional crosslinkers are invaluable for capturing a "snapshot" of protein interactions within a sample in a single-step reaction.[2] They are primarily classified based on the functional groups they target and their chemical properties, such as cleavability and solubility.
1.1. Reactivity:
-
Amine-Reactive Crosslinkers: These are the most common type and primarily target the primary amines (-NH2) found on the side chain of lysine residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are a prominent class of amine-reactive groups that form stable amide bonds.[2]
-
Sulfhydryl-Reactive Crosslinkers: These reagents specifically target sulfhydryl groups (-SH) on cysteine residues. Maleimide-based crosslinkers are widely used and form stable thioether bonds.[3]
1.2. Cleavability:
-
Non-cleavable Crosslinkers: These form permanent covalent bonds, which are ideal for stably linking protein subunits or creating durable conjugates.
-
Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable). This feature allows for the separation of crosslinked proteins, which is particularly useful for identifying interacting partners using techniques like mass spectrometry.[4]
1.3. Solubility and Membrane Permeability:
-
Water-Soluble Crosslinkers: These reagents are modified with charged groups (e.g., sulfonate groups on Sulfo-NHS esters) to increase their solubility in aqueous buffers. Their water solubility also renders them membrane-impermeable, making them ideal for crosslinking proteins on the cell surface.
-
Water-Insoluble Crosslinkers: These crosslinkers lack charged groups and are generally soluble in organic solvents like DMSO or DMF. Their hydrophobic nature allows them to permeate cell membranes, enabling the crosslinking of intracellular proteins.
Quantitative Data of Common Homobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful experiments. The following tables summarize the key quantitative properties of a range of amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers to facilitate this selection process.
Table 1: Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Disulfide) | No | Yes |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes (Disulfide) | Yes | No |
| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | Yes (Ester) | No | Yes |
| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 660.45 | 16.1 | Yes (Ester) | Yes | No |
| Disuccinimidyl tartrate | DST | 344.24 | 6.4 | Yes (Diol) | No | Yes |
| Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone | BSOCOES | 436.35 | 13.0 | Yes (Base) | No | Yes |
Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |
| 1,4-Bismaleimidobutane | BMB | 248.22 | 10.9 | No | No | Yes |
| Bismaleimidoethane | BMOE | 220.19 | 8.0 | No | No | Yes |
| 1,6-Bismaleimidohexane | BMH | 276.27 | 16.1 | No | No | Yes |
| Dithiobismaleimidoethane | DTME | 284.32 | 13.1 | Yes (Disulfide) | No | Yes |
| 1,11-Bismaleimido-triethyleneglycol | BM(PEG)3 | 368.35 | 17.6 | No | Yes | Yes |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are example protocols for commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.
3.1. Protocol for Protein Crosslinking using DSS (Amine-Reactive, Non-cleavable)
This protocol is a general guideline for crosslinking proteins in solution using Disuccinimidyl suberate (DSS).
Materials:
-
DSS crosslinker
-
Dry, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein sample in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7-9; or 20 mM HEPES, pH 7-9)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the sample against a suitable amine-free buffer.
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 25 mM. DSS is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample. The final concentration of DSS should be optimized, but a starting point is a 10- to 50-fold molar excess over the protein concentration. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.
3.2. Protocol for Protein Crosslinking using DSP (Amine-Reactive, Cleavable)
This protocol outlines the use of Dithiobis(succinimidyl propionate) (DSP) for crosslinking, which can be reversed with reducing agents.
Materials:
-
DSP crosslinker
-
Dry, amine-free DMSO or DMF
-
Protein sample in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent for cleavage (e.g., Dithiothreitol - DTT)
Procedure:
-
Prepare Protein Sample: Prepare the protein sample in an amine-free buffer as described for DSS.
-
Prepare DSP Stock Solution: Just before use, dissolve DSP in DMSO or DMF to a concentration of 25 mM.
-
Crosslinking Reaction: Add the DSP stock solution to the protein solution (0.25 to 1 mg/ml) to a final concentration of 2 mM. Incubate the mixture for 2 hours on ice.
-
Quench Reaction: Terminate the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM and incubate for 15 minutes.
-
Cleavage of Crosslinks (Optional): To cleave the disulfide bond in the DSP spacer arm, add DTT to a final concentration of 50 mM and incubate at 37°C for 30 minutes.
-
Analysis: Analyze the crosslinked (and cleaved) samples by SDS-PAGE or mass spectrometry.
3.3. Protocol for Protein Crosslinking using BMOE (Sulfhydryl-Reactive, Non-cleavable)
This protocol describes the use of Bismaleimidoethane (BMOE) for crosslinking cysteine residues.
Materials:
-
BMOE crosslinker
-
Dry DMSO or DMF
-
Protein sample containing free sulfhydryl groups in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5, with 5-10 mM EDTA)
-
Quenching solution (e.g., 1 M DTT or cysteine)
Procedure:
-
Prepare Protein Sample: The protein must have free sulfhydryl groups. If cysteines are involved in disulfide bonds, they must first be reduced using a reducing agent like DTT, followed by removal of the reducing agent. The reaction should be performed in a sulfhydryl-free buffer.
-
Prepare BMOE Stock Solution: Immediately before use, dissolve BMOE in DMSO or DMF to a concentration of 20 mM.
-
Crosslinking Reaction: Add the BMOE stock solution to the protein solution (typically at 0.1 mM) to achieve a final concentration that is a two- to three-fold molar excess over the protein's sulfhydryl group concentration. Incubate for 1 hour at room temperature or 2 hours at 4°C.
-
Quench Reaction: Add a quenching solution containing a free thiol (e.g., DTT or cysteine) to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to consume any unreacted BMOE.
-
Analysis: The sample can then be analyzed by appropriate methods.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where homobifunctional crosslinkers are applied.
4.1. Experimental Workflow for Protein Interaction Analysis
The following diagram outlines the major steps in a typical crosslinking experiment coupled with mass spectrometry for the identification of protein-protein interactions.
Caption: General experimental workflow for protein interaction analysis using homobifunctional crosslinkers and mass spectrometry.
4.2. Signaling Pathway: EGFR Dimerization and Downstream Signaling
Homobifunctional crosslinkers can be used to study the dimerization of receptors like the Epidermal Growth Factor Receptor (EGFR) and the subsequent recruitment of signaling proteins. The diagram below illustrates a simplified EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway initiated by ligand-induced receptor dimerization.
Conclusion
Homobifunctional crosslinkers are powerful and versatile reagents for the study of protein structure and function. By carefully selecting a crosslinker with the appropriate reactivity, spacer arm length, cleavability, and solubility, researchers can effectively probe protein-protein interactions, map protein topologies, and generate stable protein conjugates. The combination of chemical crosslinking with advanced analytical techniques like mass spectrometry provides a robust platform for gaining deep insights into the complex molecular machinery of the cell. This guide serves as a foundational resource for researchers aiming to leverage the full potential of homobifunctional crosslinkers in their scientific endeavors.
References
A Technical Guide to Bis-PEG11-NHS Ester: Properties, Suppliers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG11-NHS Ester, a homobifunctional crosslinking reagent widely used in bioconjugation, drug delivery, and diagnostics. This document details its chemical properties, provides a comparative summary of suppliers and their product purity, outlines experimental protocols for its use, and illustrates its application in creating functional biomolecules.
Core Properties of this compound
This compound is a valuable tool in bioconjugation due to its specific reactivity and the properties of its polyethylene glycol (PEG) spacer. The molecule consists of a central chain of eleven ethylene glycol units, flanked on both ends by N-hydroxysuccinimide (NHS) esters.
The NHS esters provide high reactivity and selectivity towards primary amines (-NH2) on biomolecules like proteins, peptides, and amine-modified oligonucleotides, forming stable amide bonds.[1][2] The reaction is most efficient in a neutral to slightly basic pH range (pH 7.0-8.0).[3][4] The PEG linker is hydrophilic, which enhances the aqueous solubility of the resulting conjugate.[5] This property is particularly advantageous in drug development, as it can improve the pharmacokinetic profile of a therapeutic molecule.
Supplier and Purity Comparison
The quality and purity of this compound are critical for reproducible and reliable results in research and development. Several chemical suppliers offer this reagent, with purity levels typically exceeding 95%. Below is a table summarizing the offerings from various suppliers.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Stated Purity |
| AxisPharm | This compound | 123502-57-8 | 796.82 | ≥95% |
| BroadPharm | This compound | Not Specified | 796.8 | 95% |
| MedKoo Biosciences | This compound | 123502-57-8 | 796.82 | >95% |
| Biorbyt | This compound | Not Specified | Not Specified | Not Specified |
| ChemScene | This compound | 2883032-97-9 | 796.81 | Not Specified |
| Precise PEG | Di-NHS Ester-PEG11 | 123502-57-8 | 796.82 | >90% |
| BOC Sciences | This compound | Not Specified | Not Specified | Not Specified |
Note: Purity and other specifications should always be confirmed by consulting the supplier's certificate of analysis for a specific lot.
Experimental Protocols and Handling
The successful use of this compound hinges on proper handling and optimized reaction conditions. The NHS ester moiety is susceptible to hydrolysis, especially in aqueous environments.
Storage and Handling:
-
Store the reagent at -20°C in a desiccated environment.
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Prepare solutions immediately before use, as the NHS ester readily hydrolyzes. Do not store stock solutions in aqueous buffers.
General Protocol for Protein Labeling:
-
Buffer Preparation: Prepare an amine-free buffer with a pH of 7.2-8.0, such as phosphate-buffered saline (PBS). Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction: Add a calculated molar excess of the this compound solution to the protein solution. A 20-fold molar excess is a common starting point for protein concentrations around 1 mg/mL. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted reagent and byproducts by dialysis, size-exclusion chromatography, or other suitable purification methods.
Visualizing Workflows and Applications
Reaction of this compound with Primary Amines
The fundamental reaction of this compound involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
General Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for using this compound to crosslink two different biomolecules.
Application in PROTAC Development
This compound is also utilized in the development of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in molecules like this compound serves to connect the target-binding ligand and the E3 ligase ligand.
References
A Technical Guide to the Storage and Stability of Bis-PEG11-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the proper storage and handling of Bis-PEG11-NHS Ester to ensure its stability and efficacy in scientific applications. Understanding the chemical properties of this crosslinker is critical for successful conjugation, particularly in the development of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2] This guide outlines recommended storage conditions, stability profiles in various media, and detailed experimental protocols.
Introduction to this compound
This compound is a homobifunctional crosslinking agent that contains two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][3] The NHS esters are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[4] The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions, which can reduce aggregation and immunogenicity. This reagent is a valuable tool for crosslinking proteins, labeling molecules, and as a linker in the synthesis of PROTACs and ADCs.
Storage and Handling of Solid Compound
Proper storage of the solid this compound is crucial to prevent degradation and maintain its reactivity. The NHS ester moiety is susceptible to hydrolysis, and the compound can be hygroscopic.
Key Storage Recommendations:
-
Temperature: For long-term storage (months to years), it is recommended to store the solid compound at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.
-
Moisture: The compound should be stored in a dry environment, preferably with a desiccant, to minimize exposure to moisture. It is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Inert Atmosphere: For optimal stability, especially after the vial has been opened, storing under an inert gas like argon or nitrogen is recommended.
-
Light: The compound should be protected from light.
Preparation and Storage of Stock Solutions
This compound is often prepared as a concentrated stock solution in an anhydrous organic solvent immediately before use.
Recommended Solvents:
-
Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the most commonly recommended solvents for preparing stock solutions.
Stock Solution Stability:
-
Due to the susceptibility of the NHS ester to hydrolysis, it is generally advised not to prepare stock solutions for long-term storage. Any unused reconstituted reagent should be discarded.
-
If short-term storage of a stock solution is necessary, it should be stored at -20°C under moisture-free conditions (e.g., capped with a septum under an inert gas). With proper handling, stock solutions in anhydrous DMSO may be stable for up to three months.
Stability in Aqueous Solutions: The Challenge of Hydrolysis
The primary factor affecting the stability of this compound in aqueous solutions is the hydrolysis of the NHS ester groups. This reaction is a competing pathway to the desired aminolysis (reaction with primary amines) and is highly dependent on the pH of the solution.
The Hydrolysis Pathway
The NHS ester can react with water, leading to the cleavage of the ester bond and the formation of an unreactive carboxyl group, releasing N-hydroxysuccinimide. This hydrolysis is accelerated at higher pH values.
The following diagram illustrates the competing reactions of this compound with a primary amine and water.
pH-Dependent Hydrolysis Rate
The rate of hydrolysis of NHS esters increases significantly with increasing pH. This relationship is critical when designing conjugation experiments.
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 7.4 | N/A | >120 minutes |
| 8.0 | 25°C | ~1 hour to minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | N/A | <9 minutes |
| Data is representative of NHS ester chemistry and may vary for the specific this compound. |
Experimental Protocols
The following are generalized protocols for protein crosslinking and cell surface labeling. It is important to empirically determine the optimal conditions for each specific application.
Protein Crosslinking Protocol
This protocol outlines the general steps for crosslinking proteins in solution using this compound.
Methodology:
-
Buffer Preparation: Prepare an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target for reaction.
-
Protein Solution: Dissolve the protein(s) to be crosslinked in the prepared buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Reaction: Add the desired molar excess of the crosslinker stock solution to the protein solution. A 20-fold molar excess is a common starting point. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Purification: Remove excess, unreacted crosslinker and byproducts by dialysis or using a desalting column.
-
Storage: Store the purified conjugate under conditions optimal for the protein.
Cell Surface Crosslinking Protocol
This protocol is for crosslinking proteins on the surface of living cells.
Methodology:
-
Cell Preparation: Harvest cells and wash them three times with an ice-cold, amine-free buffer (e.g., PBS, pH 7.2-8.0) to remove any amine-containing media components.
-
Cell Suspension: Resuspend the cells in the same ice-cold buffer at a concentration of approximately 25 x 10^6 cells/mL.
-
Crosslinker Addition: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.
-
Quenching: Add a quenching solution (e.g., 1 M Tris, pH 7.5) to a final concentration of 10-20 mM and incubate for 10-15 minutes.
-
Washing: Wash the cells with PBS to remove excess reagent and quenching buffer. The cells are now ready for lysis and analysis.
Summary of Stability and Storage Conditions
The following tables summarize the key quantitative data for the storage and stability of this compound.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Precautions |
| Solid | -20°C | Long-term | Store in a dry, dark place with a desiccant. |
| Solid | 0-4°C | Short-term | Store in a dry, dark place with a desiccant. |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Up to 3 months | Store under an inert gas; avoid freeze-thaw cycles. |
Table 2: Buffer and Solvent Compatibility
| Compatible Buffers/Solvents | Incompatible Buffers/Solvents |
| Phosphate-buffered saline (PBS) | Tris-buffered saline (TBS) |
| HEPES | Glycine-containing buffers |
| Borate | Buffers with any primary amines |
| Carbonate/Bicarbonate | |
| Anhydrous DMSO, DMF (for stock solutions) | Aqueous solutions for long-term storage |
By adhering to these guidelines, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in their bioconjugation experiments.
References
An In-depth Technical Guide to Bis-PEG11-NHS Ester: A Homobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG11-NHS Ester, a homobifunctional crosslinking reagent. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application in bioconjugation, with a particular focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Chemical Properties
This compound, with the CAS Number 123502-57-8 , is a chemical tool widely employed in drug research and development. It functions as a crosslinker or coupling agent for conjugating various molecules to create bioconjugates.[1] Structurally, it features a polyethylene glycol (PEG) spacer with eleven PEG units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[2][3][4] This homobifunctional nature allows for the covalent linkage of two molecules that possess primary amine groups.[5]
The NHS ester groups are highly reactive towards the primary amines found in molecules such as the lysine residues of proteins and the N-terminus of polypeptides, forming stable and irreversible amide bonds. This reaction is most efficient in a neutral to slightly basic pH range of 7 to 9. The extended PEG11 spacer is hydrophilic, which imparts several beneficial properties to the resulting bioconjugate, including increased aqueous solubility, reduced aggregation, and potentially decreased immunogenicity. These characteristics are particularly advantageous in drug delivery systems, imaging agents, and diagnostics.
Product Specifications
The following tables summarize the key quantitative data for this compound, compiled from various suppliers.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 123502-57-8 | |
| Molecular Formula | C34H56N2O19 | |
| Molecular Weight | 796.82 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Table 2: Storage and Handling
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C for long-term storage | |
| Short-term Storage | 0 - 4°C for days to weeks | |
| Shipping Condition | Ambient temperature | |
| Handling | Store under an inert atmosphere, protect from moisture |
Applications in Drug Development
The unique properties of this compound make it a valuable reagent in several areas of drug development:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating ADCs that specifically target cancer cells. The PEG spacer enhances the solubility and stability of the ADC.
-
PROTACs: this compound is utilized as a PEG-based linker in the synthesis of PROTACs. It connects a ligand for an E3 ubiquitin ligase with a ligand for a target protein, facilitating the targeted degradation of the protein via the ubiquitin-proteasome system.
-
Peptide and Protein Modification: The bifunctional nature of this reagent allows for the crosslinking of proteins or the modification of peptides to introduce specific functionalities.
-
Surface Modification: It can be used to modify the surfaces of nanoparticles or other materials to attach proteins or other ligands for targeted drug delivery applications.
Experimental Protocols
The following section provides a detailed methodology for a typical protein-protein crosslinking experiment using this compound. This protocol is a general guideline and may require optimization for specific applications.
Materials
-
This compound
-
Protein A and Protein B (or other amine-containing molecules)
-
Conjugation Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 7.5, or 1M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
Procedure
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the crosslinker (e.g., 10-25 mM) in anhydrous DMSO or DMF. Do not prepare aqueous stock solutions for storage as the NHS ester is susceptible to hydrolysis.
-
Dissolve the protein(s) to be conjugated in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be explored if needed.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted crosslinker and reaction byproducts by using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).
-
-
Analysis and Storage:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful crosslinking and to assess the purity.
-
Store the final conjugate under conditions that are optimal for the stability of the protein(s) involved, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.
-
Visualizations
Chemical Reaction and Experimental Workflow
The following diagrams illustrate the chemical reaction mechanism of this compound and a typical experimental workflow for bioconjugation.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Bis-PEG11-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG11-NHS Ester is a homobifunctional crosslinking reagent that contains two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2] This reagent is designed for the covalent conjugation of proteins and other biomolecules containing primary amine groups (-NH2), such as those found on the side chain of lysine residues and the N-terminus of polypeptides.[3][4] The NHS esters react with primary amines in a pH-dependent manner to form stable and irreversible amide bonds.[4]
The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and precipitation issues often encountered with hydrophobic crosslinkers. Furthermore, PEGylation, the process of conjugating PEG chains to molecules, has been shown to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their stability, extending their circulatory half-life, and reducing their immunogenicity. This compound is particularly valuable in applications requiring the crosslinking of two different proteins or for intramolecular crosslinking to study protein conformation. A significant application is in the development of Proteolysis Targeting Chimeras (PROTACs), where the PEG linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation through the ubiquitin-proteasome system.
Chemical Properties and Reaction Mechanism
-
Chemical Name: bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28,31,34-undecaoxaheptatriacontanedioate
-
CAS Number: 123502-57-8
-
Molecular Weight: 796.82 g/mol
-
Spacer Arm Length: The 11-unit PEG spacer provides a defined and flexible linker between conjugated molecules.
The reaction between the NHS ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester.
Data Presentation: Quantitative Labeling Parameters
The degree of labeling (DOL), which is the average number of linker molecules conjugated to a single protein molecule, is a critical parameter that can be controlled by adjusting the reaction conditions. The following tables provide representative data on how different parameters can influence the DOL. These values are illustrative and should be optimized for each specific protein and application.
Table 1: Effect of Molar Ratio of this compound to Protein on the Degree of Labeling (DOL)
| Molar Ratio (Ester:Protein) | Expected Average DOL | Notes |
| 5:1 | 1 - 3 | Lower ratios are suitable for applications where minimal labeling is desired to preserve protein function. |
| 10:1 | 3 - 6 | A common starting point for many applications, providing a balance between labeling efficiency and protein activity. |
| 20:1 | 6 - 10 | Higher ratios can be used to achieve a higher degree of labeling, but may increase the risk of protein aggregation or loss of function. |
| 50:1 | >10 | May be used for applications where extensive modification is required, but thorough functional testing of the conjugate is essential. |
Note: The actual DOL will depend on the number of accessible primary amines on the protein surface and other reaction conditions.
Table 2: Influence of Reaction pH on Labeling Efficiency
| Reaction pH | Relative Labeling Efficiency | Notes |
| 6.0 | Low | At acidic pH, primary amines are protonated and less reactive towards NHS esters. |
| 7.0 - 7.5 | Moderate | A good compromise for pH-sensitive proteins, as the reaction proceeds, albeit at a slower rate. |
| 8.0 - 8.5 | High | Optimal pH range for efficient labeling due to the deprotonation of primary amines. |
| > 9.0 | Moderate to Low | While the reaction with amines is fast, the rate of hydrolysis of the NHS ester also increases significantly, reducing the overall labeling efficiency. |
Table 3: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. |
| Reaction Time | 30 min - 2 hours at RT; 2 - 8 hours at 4°C | Longer incubation times may be necessary at lower pH or with less reactive proteins. |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster, while reactions at 4°C can be used to minimize protein degradation. |
| Buffer | Phosphate, Bicarbonate, Borate, or HEPES | Must be free of primary amines. 0.1 M sodium bicarbonate or sodium phosphate at pH 8.3-8.5 is commonly used. |
| Quenching Reagent | 20-50 mM Tris or Glycine | Added after the desired reaction time to stop the labeling reaction by consuming unreacted NHS esters. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, it must be exchanged into the Conjugation Buffer by dialysis or using a desalting column.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, bring the vial of this compound to room temperature.
-
Prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the volume of the this compound stock solution required to achieve the desired molar excess (refer to Table 1).
-
Add the calculated volume of the ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to stop the reaction.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and byproducts (NHS) by using a desalting column or through size-exclusion chromatography.
-
Collect the fractions containing the labeled protein.
-
-
Characterization (Optional but Recommended):
-
Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA assay).
-
Characterize the degree of labeling using techniques such as SDS-PAGE (to observe the increase in molecular weight) or mass spectrometry.
-
Protocol 2: Intramolecular Crosslinking of a Protein
This protocol is designed to introduce crosslinks within a single protein molecule to study its tertiary or quaternary structure.
Materials:
-
Same as Protocol 1.
Procedure:
-
Protein and Reagent Preparation:
-
Follow steps 1 and 2 from Protocol 1. For intramolecular crosslinking, it is often beneficial to work with a more dilute protein solution (e.g., 0.1-1 mg/mL) to minimize intermolecular crosslinking.
-
-
Labeling Reaction:
-
Use a lower molar excess of this compound (e.g., 1:1 to 5:1 ester:protein) to favor intramolecular reactions.
-
Add the ester to the protein solution and incubate as described in Protocol 1.
-
-
Quenching and Purification:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Analysis:
-
Analyze the crosslinked protein by SDS-PAGE. Intramolecularly crosslinked proteins will show a slight increase in mobility (run faster) compared to the unmodified protein under denaturing conditions.
-
For detailed analysis of the crosslinked sites, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein labeling with this compound.
Signaling Pathway: Targeted Protein Degradation via PROTAC
Caption: PROTAC-mediated targeted protein degradation using the ubiquitin-proteasome system.
References
Amine-Reactive Crosslinking with Bis-PEG11-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis-PEG11-NHS Ester for amine-reactive crosslinking. This homobifunctional crosslinker is a valuable tool for a variety of applications in research and drug development, including the creation of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the modification of surfaces.
Introduction to this compound
This compound is a chemical crosslinking reagent that contains two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1] The NHS esters react specifically and efficiently with primary amines (-NH2) on biomolecules, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3]
The PEG spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces aggregation, and can minimize immunogenicity.[4][5] The defined length of the PEG11 spacer provides greater precision in crosslinking applications compared to polydisperse PEG reagents.
Chemical Structure:
Key Applications
The versatility of this compound makes it suitable for a range of applications:
-
Antibody-Drug Conjugates (ADCs): The crosslinker can be used to conjugate cytotoxic drugs to antibodies, creating targeted cancer therapies. The PEG linker can improve the pharmacokinetic properties of the ADC.
-
Protein-Protein Interaction Studies: By crosslinking proteins that are in close proximity, researchers can identify and map protein interaction networks.
-
Surface Modification: Immobilization of proteins and other amine-containing molecules onto surfaces for applications such as immunoassays and biosensors.
-
PEGylation: The addition of PEG chains to therapeutic proteins can increase their stability, solubility, and circulation half-life.
Quantitative Data Summary
The following tables summarize key quantitative parameters for amine-reactive crosslinking with Bis-PEG-NHS esters. It is important to note that optimal conditions can vary depending on the specific application and molecules involved, and empirical testing is recommended.
Table 1: Recommended Reaction Conditions for Bis-PEG-NHS Ester Crosslinking
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Reaction rate increases with pH, but hydrolysis of the NHS ester also increases. An optimal balance is typically found between pH 8.3 and 8.5. |
| Buffer | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | Amine-free buffers are essential to avoid competing reactions. Avoid Tris and Glycine buffers. |
| Molar Excess of Crosslinker | 10 to 50-fold over protein | Higher excess may be needed for dilute protein solutions. |
| Reaction Time | 30 minutes to 2 hours | Can be performed at room temperature or 4°C. Longer incubation times may be required at lower temperatures. |
| Quenching Reagent | Tris, Glycine, or Lysine (20-50 mM final concentration) | Added to stop the reaction by consuming unreacted NHS esters. |
Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Property | Shorter PEG Linker (e.g., PEG2, PEG4) | Longer PEG Linker (e.g., PEG11, PEG24) |
| Solubility | Moderate Improvement | Significant Improvement |
| Stability & Aggregation | Generally good stability, may be better for some payloads. | Can mitigate aggregation of hydrophobic payloads. |
| In Vitro Cytotoxicity | May be higher in some cases. | Can sometimes lead to a reduction in potency. |
| In Vivo Efficacy | May have shorter circulation half-life. | Generally enhanced due to improved pharmacokinetics. |
| Pharmacokinetics (Half-life) | Shorter | Longer |
Disclaimer: The data in Table 2 is generalized from studies on various PEG linker lengths. The specific impact of a PEG11 linker should be empirically determined for each ADC.
Experimental Protocols
General Protein Crosslinking Protocol
This protocol describes a general procedure for crosslinking proteins in solution.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Initiate Crosslinking Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purify the Conjugate: Remove excess crosslinker and byproducts by desalting or dialysis.
-
Analyze the Results: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.
Antibody-Drug Conjugation Protocol
This protocol provides a general method for conjugating a small molecule drug containing a primary amine to an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amine-containing drug molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer. Adjust the concentration to 1-10 mg/mL.
-
Prepare Reagent Solutions: Immediately before use, prepare a stock solution of this compound and the amine-containing drug in anhydrous DMSO or DMF.
-
Reaction: The conjugation can be performed in one or two steps.
-
One-step: Add a molar excess of both the this compound and the drug to the antibody solution.
-
Two-step: First, react the antibody with an excess of this compound. After a set time, remove the excess crosslinker. Then, add the amine-containing drug to the activated antibody.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add quenching buffer to stop the reaction.
-
Purification: Purify the ADC from unreacted components using a suitable chromatography method.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and activity.
Cell Surface Protein Crosslinking Protocol
This protocol is for crosslinking proteins on the surface of living cells.
Materials:
-
Cells in suspension
-
Ice-cold PBS, pH 8.0
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Prepare Crosslinker: Immediately before use, prepare a stock solution of this compound in DMSO or DMF.
-
Crosslinking: Add the crosslinker to the cell suspension at a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature or on ice to minimize internalization.
-
Quench: Add quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Cell Lysis and Analysis: Pellet the cells, lyse them, and analyze the crosslinked proteins by western blotting or mass spectrometry.
Visualizations
Experimental Workflow for Protein-Protein Interaction Studies
Caption: Workflow for identifying protein-protein interactions.
Reaction Mechanism of this compound with Primary Amines
Caption: Amine-reactive crosslinking reaction.
References
Application Notes and Protocols for Bis-PEG11-NHS Ester in Peptide Conjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG11-NHS Ester is a homobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation, particularly for peptide modification.[1][2] This reagent features two N-hydroxysuccinimide (NHS) ester functional groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The NHS esters readily react with primary amines, such as the N-terminus of a peptide or the epsilon-amine of a lysine residue, to form stable amide bonds.[3] The PEG linker imparts favorable physicochemical properties to the resulting conjugate, including enhanced solubility, stability, and reduced immunogenicity.[4] These characteristics make this compound a powerful reagent for a variety of applications in research and drug development, including the synthesis of antibody-drug conjugates (ADCs), the development of PROTACs, and the improvement of the pharmacokinetic profiles of therapeutic peptides.[5]
Physicochemical Properties of this compound
The properties of this compound make it well-suited for bioconjugation reactions in aqueous environments.
| Property | Value | Reference |
| Chemical Formula | C34H56N2O19 | |
| Molecular Weight | 796.82 g/mol | |
| Appearance | Viscous pale liquid or low melting point solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | |
| Purity | >95% | |
| Storage | -20°C with desiccant |
Principles of Peptide Conjugation with this compound
The conjugation of peptides using this compound is based on the well-established chemistry of NHS esters with primary amines.
NHS Ester Reaction Chemistry
N-hydroxysuccinimide esters are highly reactive towards primary amines, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5). At this pH, the primary amine is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester.
A critical competing reaction is the hydrolysis of the NHS ester, where water attacks the ester, leading to an unreactive carboxylic acid and reducing the conjugation efficiency. The rate of hydrolysis increases with pH. Therefore, careful control of the reaction pH is crucial for successful conjugation.
The Role of the PEG11 Linker
The polyethylene glycol (PEG) spacer in this compound offers several advantages in peptide conjugation:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the peptide conjugate.
-
Reduced Immunogenicity: The PEG linker can shield the peptide from the immune system, reducing its immunogenic potential.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the peptide, which can reduce renal clearance and extend its in-vivo half-life.
-
Spacer Arm: The 11-unit PEG chain provides a flexible spacer arm, which can be beneficial when conjugating a peptide to a larger molecule, such as an antibody, to maintain the biological activity of both components.
Quantitative Data on NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The following table summarizes the half-life of NHS esters at various pH values.
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 25 | ~20 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | - | < 9 minutes |
This data is for general NHS esters and provides a guideline for reaction optimization with this compound.
Experimental Protocols
This section provides a detailed protocol for the conjugation of a peptide to a target molecule containing a primary amine using this compound.
Materials and Reagents
-
Peptide with a primary amine (N-terminus or lysine residue)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC)
Reagent Preparation
-
Peptide Solution: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Note: NHS esters are moisture-sensitive. Equilibrate the reagent to room temperature before opening the vial.
Conjugation Reaction Procedure
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may vary depending on the specific peptide.
Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.
Purification of the Conjugate
The PEGylated peptide conjugate can be purified from excess reagents and byproducts using chromatographic techniques.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger PEGylated conjugate will elute before the smaller, unconjugated peptide and other small molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. PEGylation will alter the retention time of the peptide, allowing for its separation from the unconjugated form.
Characterization of the Conjugate
The success of the conjugation can be confirmed using various analytical techniques:
-
SDS-PAGE: A noticeable shift in the molecular weight of the peptide will be observed upon successful PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This will confirm the exact mass of the PEGylated peptide.
-
HPLC: Comparison of the chromatograms of the starting material and the purified product will show the appearance of a new peak corresponding to the conjugate.
Visualizations
Chemical Reaction of this compound with a Peptide
Caption: Reaction of this compound with a peptide's primary amine.
Experimental Workflow for Peptide Conjugation
Caption: Workflow for peptide conjugation using this compound.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various aspects of drug development.
Antibody-Drug Conjugates (ADCs)
This compound can be used to link a cytotoxic drug to an antibody, creating an ADC. The PEG linker can improve the solubility and stability of the ADC, and the bifunctional nature of the reagent allows for controlled conjugation.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. This compound can serve as the linker to connect a ligand that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase.
Improving Peptide Therapeutics
PEGylation of therapeutic peptides with reagents like this compound can significantly improve their pharmacokinetic properties. This can lead to a longer in-vivo half-life, reduced dosing frequency, and improved patient compliance.
Illustrative Data on the Effects of PEGylation
The following table provides an illustrative example of how PEGylation can affect the properties of a peptide. The exact values will vary depending on the specific peptide and the extent of PEGylation.
| Property | Unconjugated Peptide (Example) | PEGylated Peptide (Example) |
| Aqueous Solubility | Low | High |
| In-vitro Stability (Serum) | Minutes to hours | Hours to days |
| In-vivo Half-life | < 30 minutes | Several hours |
| Immunogenicity | Potential for immune response | Reduced immunogenicity |
This table presents illustrative data to demonstrate the general effects of PEGylation.
Conclusion
This compound is a versatile and effective reagent for peptide conjugation. Its bifunctional nature, combined with the beneficial properties of the PEG linker, makes it a valuable tool for researchers and drug development professionals. By understanding the principles of NHS ester chemistry and following optimized protocols, scientists can leverage this compound to create novel bioconjugates with enhanced properties for a wide range of applications in medicine and biotechnology.
References
Application Notes and Protocols: Crosslinking Intracellular vs. Extracellular Proteins with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking coupled with downstream analysis techniques, such as mass spectrometry, has emerged as a powerful tool for studying protein-protein interactions, elucidating the architecture of protein complexes, and capturing transient interactions in their native cellular environment. N-hydroxysuccinimide (NHS) esters are among the most widely used amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines found in lysine residues and the N-termini of proteins.[1][2]
A critical consideration in designing a crosslinking experiment is the location of the target proteins. The choice between crosslinking intracellular or extracellular proteins dictates the selection of the appropriate NHS ester crosslinker, as their membrane permeability is a key differentiating factor. This document provides detailed application notes and protocols for the effective crosslinking of both intracellular and extracellular proteins using NHS esters, including data presentation in tabular format and visualizations of relevant workflows and signaling pathways.
Principle of NHS Ester Chemistry
NHS esters react with primary amines via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[2] This reaction is most efficient at a physiological to slightly alkaline pH (7.2-9.0).[1][2] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce crosslinking efficiency.
Selecting the Right Crosslinker: Intracellular vs. Extracellular Targeting
The key to selectively targeting intracellular or extracellular proteins lies in the membrane permeability of the NHS ester crosslinker.
-
Intracellular Crosslinking: Standard NHS esters (e.g., DSS - disuccinimidyl suberate) are hydrophobic and membrane-permeable, allowing them to diffuse across the cell membrane and crosslink proteins within the cytoplasm, nucleus, and other intracellular compartments.
-
Extracellular Crosslinking: Sulfo-NHS esters (e.g., BS3 - bis(sulfosuccinimidyl) suberate) contain a charged sulfonate group, rendering them water-soluble and membrane-impermeable. This property restricts their reactivity to the outer cell surface, making them ideal for studying extracellular protein interactions, such as receptor-ligand binding.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for designing and optimizing intracellular and extracellular crosslinking experiments.
Table 1: Properties of Common NHS Ester Crosslinkers
| Feature | NHS Esters (e.g., DSS) | Sulfo-NHS Esters (e.g., BS3) |
| Membrane Permeability | Permeable | Impermeable |
| Solubility | Water-insoluble (requires organic solvent like DMSO or DMF) | Water-soluble |
| Primary Application | Intracellular and intramembrane protein crosslinking | Cell surface protein crosslinking |
Table 2: Recommended Reaction Conditions for In-Cell Crosslinking
| Parameter | Intracellular Crosslinking (NHS Esters) | Extracellular Crosslinking (Sulfo-NHS Esters) |
| Typical Crosslinker Concentration | 1-5 mM | 0.25-5 mM |
| Molar Excess (Crosslinker:Protein) | 20- to 50-fold for protein conc. < 5 mg/mL; 10-fold for > 5 mg/mL | 20- to 50-fold for protein conc. < 5 mg/mL; 10-fold for > 5 mg/mL |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Amine-free buffer (e.g., PBS, HEPES) |
| Optimal pH | 7.2 - 8.5 | 7.2 - 8.5 |
| Incubation Time | 30 minutes at room temperature or 2 hours on ice | 30 minutes at room temperature or 2 hours on ice |
| Quenching Reagent | 20-50 mM Tris or Glycine | 20-50 mM Tris or Glycine |
| Quenching Time | 15 minutes at room temperature | 15 minutes at room temperature |
Table 3: Half-life of NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: Intracellular Protein Crosslinking using a Membrane-Permeable NHS Ester (e.g., DSS)
Materials:
-
Cells in suspension or adherent culture
-
Membrane-permeable NHS ester crosslinker (e.g., DSS)
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Ice
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8.0).
-
For adherent cells, wash the culture plate three times with ice-cold PBS (pH 8.0).
-
-
Crosslinker Preparation: Immediately before use, prepare a 10-25 mM stock solution of the NHS ester crosslinker in anhydrous DMSO or DMF.
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the cell suspension or overlay on adherent cells to a final concentration of 1-5 mM.
-
Incubate for 30 minutes at room temperature or 2 hours on ice with gentle agitation.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature with gentle agitation.
-
-
Cell Lysis:
-
For suspension cells, pellet the cells by centrifugation and wash once with ice-cold PBS.
-
For adherent cells, aspirate the quenching solution and wash the cells once with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
-
Downstream Analysis: The crosslinked protein complexes in the cell lysate are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry.
Protocol 2: Extracellular (Cell Surface) Protein Crosslinking using a Membrane-Impermeable Sulfo-NHS Ester (e.g., BS3)
Materials:
-
Cells in suspension or adherent culture
-
Membrane-impermeable Sulfo-NHS ester crosslinker (e.g., BS3)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Ice
Procedure:
-
Cell Preparation:
-
Prepare suspension or adherent cells as described in Protocol 1, Step 1.
-
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of the Sulfo-NHS ester crosslinker in PBS (pH 8.0).
-
Crosslinking Reaction:
-
Add the crosslinker solution to the cells to a final concentration of 0.25-5 mM.
-
Incubate for 30 minutes at room temperature or 2 hours on ice with gentle agitation.
-
-
Quenching:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis and Downstream Analysis:
-
Proceed with cell lysis and downstream analysis as described in Protocol 1, Steps 5 and 6.
-
Visualizations
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Dimerization
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Upon ligand binding, EGFR monomers dimerize, leading to the activation of their intracellular kinase domains and subsequent downstream signaling cascades. Crosslinking with a membrane-impermeable Sulfo-NHS ester can be used to capture this ligand-induced dimerization on the cell surface.
References
Application Notes and Protocols for Molar Excess Calculation of Bis-PEG11-NHS Ester in Bioconjugation
Authored for researchers, scientists, and drug development professionals, this document provides a detailed guide to calculating the optimal molar excess of Bis-PEG11-NHS Ester for successful conjugation to primary amine-containing molecules. Included are the underlying principles, a comprehensive experimental protocol, and data interpretation guidelines.
Introduction
N-hydroxysuccinimide (NHS) esters are widely employed in bioconjugation due to their ability to efficiently and selectively react with primary aliphatic amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[1] This reaction, occurring under mild conditions, results in the formation of a stable and covalent amide bond.[2] this compound is a homobifunctional crosslinker featuring two NHS ester groups at the termini of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[3][4] This structure allows for the crosslinking of two amine-containing molecules or the introduction of a flexible, water-soluble spacer.[5]
The efficiency of the conjugation reaction is critically dependent on several factors, including pH, temperature, buffer composition, and the molar ratio of the NHS ester to the amine-containing molecule. The optimal pH for NHS ester reactions is typically between 7.2 and 8.5, balancing the need for a deprotonated, nucleophilic amine with the competing hydrolysis of the NHS ester, which is accelerated at higher pH.
Determining the appropriate molar excess of this compound is crucial for controlling the extent of modification and avoiding unwanted side reactions or protein aggregation. This application note provides a systematic approach to optimizing this critical parameter.
Signaling Pathway of NHS Ester-Amine Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Workflow for Molar Excess Optimization
A systematic approach is necessary to identify the optimal molar excess of this compound for a specific application. The following workflow outlines the key steps from initial small-scale trials to the final purification and analysis.
Caption: Workflow for optimizing the molar excess of this compound.
Experimental Protocols
Materials
-
Amine-containing molecule (e.g., protein, antibody, or peptide) in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).
-
This compound (MW: 796.82 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes.
Protocol for Optimizing Molar Excess
This protocol is designed for a small-scale optimization experiment.
-
Preparation of Amine-Containing Molecule:
-
Prepare a solution of the amine-containing molecule at a concentration of 1-10 mg/mL in the Reaction Buffer. If the molecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS before proceeding.
-
-
Preparation of this compound Stock Solution:
-
The this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted NHS ester solution.
-
-
Conjugation Reaction:
-
Set up a series of reactions with varying molar excess ratios of this compound to the amine-containing molecule. Common starting ratios to test are 5:1, 10:1, 20:1, and 50:1 (NHS ester: protein).
-
For each reaction, add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reactions at room temperature for 1-2 hours or at 4°C for 2-4 hours. Protect from light if any component is light-sensitive.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction mixture).
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is quenched.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) using a column equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, dialysis can be used for larger sample volumes.
-
-
Analysis of the Conjugate:
-
Analyze the purified conjugate from each reaction to determine the degree of modification. SDS-PAGE will show a shift in the molecular weight of the conjugated protein. Mass spectrometry (MALDI-TOF or ESI-MS) can be used for a more precise determination of the number of PEG chains attached.
-
Data Presentation and Interpretation
The results from the optimization experiment can be summarized in a table to facilitate the determination of the optimal molar excess.
| Molar Excess (NHS:Protein) | Protein Concentration (mg/mL) | Reaction Time (hours) | Average Degree of Labeling (DOL)* | Observations (e.g., Aggregation) |
| 5:1 | 5 | 1 | 1.2 | No aggregation observed |
| 10:1 | 5 | 1 | 2.5 | Slight increase in higher molecular weight species |
| 20:1 | 5 | 1 | 4.1 | Noticeable higher molecular weight species |
| 50:1 | 5 | 1 | 6.8 | Significant aggregation and precipitation |
*Degree of Labeling (DOL) is the average number of this compound molecules conjugated per protein molecule, as determined by mass spectrometry.
Based on the hypothetical data above, a 10:1 or 20:1 molar excess might be optimal, depending on the desired degree of labeling and the tolerance for higher molecular weight species. A 50:1 excess leads to undesirable aggregation.
Conclusion
The successful conjugation of this compound to primary amines is a multifactorial process where the molar excess of the NHS ester plays a pivotal role. By following the systematic approach and detailed protocols outlined in this application note, researchers can effectively determine the optimal molar excess for their specific molecule and application, leading to reproducible and high-quality bioconjugates. Empirical testing is essential to achieve the desired level of modification while maintaining the integrity and function of the target molecule.
References
Application Notes and Protocols for Bis-PEG11-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Bis-PEG11-NHS ester in bioconjugation applications. The information is intended to assist researchers in successfully labeling proteins, antibodies, and other amine-containing molecules for applications such as antibody-drug conjugate (ADC) development, protein modification, and diagnostic assay development.
Introduction to this compound Chemistry
This compound is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2][3] The NHS esters are highly reactive towards primary amines (-NH2), which are abundantly available on proteins in the form of lysine residues and the N-terminal α-amine.[4][5] This reaction forms a stable and covalent amide bond, effectively crosslinking the target molecules or introducing a PEG spacer.
The PEG linker itself offers several advantages in bioconjugation, including increased solubility and stability of the resulting conjugate, and reduced immunogenicity. This compound is particularly useful for creating antibody-drug conjugates (ADCs) or for linking two different proteins.
The primary challenge in using NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that increases with pH. Therefore, careful optimization of reaction conditions such as pH, temperature, and reaction time is crucial for efficient conjugation.
Key Reaction Parameters and Optimization
Successful bioconjugation with this compound depends on several critical parameters that should be optimized for each specific application.
pH
The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for the reaction is typically between 7.2 and 8.5. At a lower pH, the primary amines are protonated, rendering them non-nucleophilic and thus unreactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can lead to low conjugation efficiency. A common starting point is a phosphate, bicarbonate, or borate buffer at pH 7.4-8.5.
Temperature and Reaction Time
The reaction can be performed at various temperatures, which will influence the required incubation time. Common conditions include:
-
Room Temperature (approx. 20-25°C): 30 minutes to 4 hours.
-
4°C or on ice: 2 hours to overnight.
Lower temperatures can help to minimize the hydrolysis of the NHS ester and may be preferable for sensitive proteins.
Molar Ratio
The molar excess of this compound over the amine-containing molecule is a critical factor in determining the degree of labeling. A 10- to 50-fold molar excess is a common starting point for protein conjugation. For antibody labeling, a 20-fold molar excess typically results in 4-6 PEG linkers per antibody. The optimal ratio should be determined empirically for each specific protein and desired degree of conjugation.
Buffers and Solvents
It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. If the protein solution contains such buffers, a buffer exchange step using dialysis or desalting columns is necessary prior to conjugation.
This compound is often insoluble in aqueous buffers and should first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution is then added to the protein solution, ensuring the final concentration of the organic solvent is typically below 10% to avoid protein denaturation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical this compound reaction.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures require longer incubation times. |
| Reaction Time | 30 minutes - 4 hours (RT) 2 hours - overnight (4°C) | Should be optimized for the specific biomolecule. |
| Molar Excess of Ester | 10 to 50-fold | Varies depending on the desired degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL | More dilute solutions may require a higher molar excess of the ester. |
| Organic Solvent | < 10% (v/v) | Typically DMSO or DMF. |
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general guideline for the conjugation of a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS at pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If necessary, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). Allow the vial of the ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Conjugation Reaction: Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. A typical starting point is a 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with and consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess reagent and byproducts by dialysis, desalting, or size-exclusion chromatography.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm its integrity.
Protocol for Antibody-Drug Conjugate (ADC) Formation (Conceptual)
This protocol outlines the conceptual steps for using this compound to link a cytotoxic drug to an antibody.
Procedure:
-
Antibody Preparation: Prepare the antibody in an amine-free buffer at a suitable concentration (e.g., 2 mg/mL).
-
Drug-Linker Conjugation: In a separate reaction, conjugate the cytotoxic drug (containing a reactive amine) to one end of the this compound. This step will require optimization of stoichiometry to favor a 1:1 drug-linker product.
-
Purification of Drug-Linker: Purify the drug-PEG11-NHS ester conjugate from unreacted components.
-
Antibody Conjugation: Add the purified drug-PEG11-NHS ester to the antibody solution. The reaction conditions (pH, temperature, time, molar ratio) should be optimized as described in the general protocol.
-
Quenching and Purification: Quench the reaction and purify the resulting ADC to remove any unconjugated antibody, drug-linker, and other reagents.
Diagrams
This compound Reaction with a Primary Amine
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Protein Conjugation
Caption: Workflow for protein conjugation with this compound.
References
Application Notes and Protocols for Dialysis and Purification of Bis-PEG11-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dialysis and purification of molecules conjugated using Bis-PEG11-NHS Ester. The information is intended to guide researchers in obtaining highly purified conjugates, a critical step for downstream applications in drug development and other research areas.
Introduction
This compound is a homobifunctional crosslinker that contains two N-hydroxysuccinimide (NHS) ester groups at the termini of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2] This reagent facilitates the covalent conjugation of primary amine-containing molecules, such as proteins, peptides, and amine-modified oligonucleotides, through the formation of stable amide bonds.[1][3][4] The PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.
Proper purification of the conjugate is essential to remove unreacted this compound, hydrolyzed NHS ester byproducts, and any unconjugated starting materials. The presence of these impurities can interfere with downstream assays and applications. Dialysis and size-exclusion chromatography are effective methods for purifying the final conjugate.
Key Considerations for Handling this compound
-
Moisture Sensitivity: this compound is highly sensitive to moisture. It is crucial to store the reagent in a desiccated environment at -20°C. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.
-
Hydrolysis: The NHS ester group is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation. The rate of hydrolysis increases with increasing pH. Therefore, it is recommended to prepare solutions of the reagent immediately before use and avoid storing stock solutions.
-
Buffer Selection: The conjugation reaction should be performed in an amine-free buffer at a pH between 7.2 and 8.5. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided for the conjugation step, but can be used to quench the reaction.
Experimental Protocols
Protocol 1: Conjugation of a Protein with this compound
This protocol describes a general procedure for labeling a protein with this compound. The molar excess of the crosslinker may need to be optimized for specific proteins and desired labeling efficiency.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5)
-
Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassette) with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines, exchange it into a suitable buffer using dialysis or a desalting column.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
Protocol 2: Dialysis for Purification of the Conjugate
Dialysis is a widely used technique to separate the larger protein conjugate from smaller, unreacted this compound and quenching buffer components based on molecular weight.
Materials:
-
Quenched reaction mixture from Protocol 1
-
Dialysis device with an appropriate MWCO (select a MWCO that is significantly smaller than the molecular weight of the protein, e.g., 10K MWCO for a 50 kDa protein)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
Procedure:
-
Sample Loading: Load the quenched reaction mixture into the dialysis device according to the manufacturer's instructions.
-
First Dialysis: Place the dialysis device in a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.
-
Stirring: Gently stir the dialysis buffer using a stir plate and stir bar.
-
Buffer Exchange: Perform the dialysis for at least 4 hours at 4°C.
-
Repeat: Change the dialysis buffer and repeat the dialysis step at least two more times to ensure complete removal of small molecule impurities. A final overnight dialysis step is recommended.
-
Sample Recovery: After the final buffer exchange, carefully remove the purified conjugate from the dialysis device.
Data Presentation
Table 1: Recommended Reaction and Purification Parameters
| Parameter | Recommended Value/Condition | Reference(s) |
| Reaction Buffer | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | |
| Reaction pH | 7.2 - 8.5 | |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 0.5 - 4 hours | |
| Molar Excess of NHS Ester | 10- to 20-fold | |
| Quenching Agent | Tris or Glycine buffer | |
| Purification Method | Dialysis or Size-Exclusion Chromatography | |
| Dialysis Membrane MWCO | Significantly smaller than the conjugate | General Knowledge |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the conjugation and purification of a protein using this compound.
References
Troubleshooting & Optimization
How to avoid hydrolysis of Bis-PEG11-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Bis-PEG11-NHS Ester to minimize hydrolysis and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional crosslinker.[1][2] It features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[2] Its primary application is to covalently link two molecules that contain primary amine groups, such as proteins, peptides, or amine-modified oligonucleotides, through the formation of stable amide bonds.[1][2] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate.
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This reaction produces an inactive carboxylic acid and N-hydroxysuccinimide (NHS). This is a significant issue because the hydrolyzed ester can no longer react with the target primary amines on your biomolecule, which directly competes with the desired conjugation reaction and reduces the yield of your final product.
Q3: What are the main factors that contribute to the hydrolysis of this compound?
The stability of an NHS ester is primarily influenced by three factors:
-
pH: The rate of hydrolysis significantly increases with a rise in pH.
-
Temperature: Higher temperatures accelerate both the desired conjugation reaction and the competing hydrolysis reaction.
-
Buffer Composition: The presence of water and nucleophiles other than the target amine can lead to hydrolysis or other side reactions.
Q4: How should I store this compound to maintain its stability?
To ensure the longevity and reactivity of your this compound, proper storage is crucial:
-
Solid Form: Store the solid reagent in a cool, dry place, ideally at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). It is highly recommended to store it in a desiccator to protect it from moisture.
-
In Solution: It is strongly advised to prepare solutions of this compound immediately before use. If you need to store a stock solution, dissolve it in an anhydrous (dry) organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store it at -20°C or -80°C under an inert gas like argon or nitrogen. Avoid repeated freeze-thaw cycles. Aqueous solutions should be used immediately.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or the reaction conditions may favor hydrolysis. | - Ensure proper storage of the solid reagent in a desiccator at the recommended temperature. - Allow the vial to warm to room temperature before opening to prevent condensation. - Prepare the NHS ester solution immediately before use in an anhydrous organic solvent like DMSO or DMF. - Optimize the reaction pH to be within the recommended range of 7.2-8.5. |
| Incorrect Buffer: The buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester. | - Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, borate, or bicarbonate/carbonate buffer. | |
| Suboptimal pH: The pH of the reaction buffer may be too low (protonating the target amines) or too high (accelerating hydrolysis). | - The optimal pH range for NHS ester coupling is typically 7.2 to 8.5. A pH of 8.3-8.5 is often recommended as an ideal balance. | |
| Precipitation in Reaction Mixture | Poor Solubility of the Reagent: The this compound may not be fully dissolved before being added to the aqueous reaction buffer. | - Ensure the reagent is completely dissolved in the organic solvent (e.g., DMSO, DMF) before adding it to the reaction mixture. |
| High Concentration of Organic Solvent: Adding a large volume of the organic stock solution to the aqueous buffer can cause precipitation of the biomolecule. | - Keep the final concentration of the organic solvent in the reaction mixture low, typically between 5-10% (v/v). | |
| Inconsistent Results | Degraded Reagent: The this compound may have degraded due to improper handling or storage. | - Use a fresh vial of the reagent. - If using a stock solution in an organic solvent, ensure it has been stored properly and for not more than 1-2 months at -20°C. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a stock solution of the crosslinker (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Protein Preparation:
-
Dissolve the proteins to be crosslinked in an amine-free buffer (e.g., PBS, HEPES, borate) at a pH between 7.2 and 8.5. The optimal protein concentration is typically 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to overnight. The lower temperature can help to minimize hydrolysis for sensitive biomolecules.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable purification method.
-
Protocol 2: Checking the Activity of this compound
A simple qualitative method to check if your NHS ester is still active involves monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.
-
Dissolve 1-2 mg of the this compound in 2 ml of an amine-free buffer (e.g., PBS, pH 8.0).
-
Prepare a control tube with 2 ml of the same amine-free buffer.
-
Measure the absorbance of both solutions at 260 nm immediately after dissolving the ester.
-
Incubate both solutions at room temperature for 1-2 hours.
-
Measure the absorbance of both solutions again at 260 nm.
-
Interpretation: If the absorbance of the NHS ester solution at 260 nm is significantly greater than the initial reading and the control, it indicates the release of NHS, and thus the ester is active. If there is no significant change in absorbance, the ester may be hydrolyzed and inactive.
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 7.4 | Not specified | > 120 minutes |
| 8.0 | Not specified | ~1 hour |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Not specified | < 9 minutes |
Visualizations
Caption: Competing reactions of this compound in an aqueous environment.
Caption: Troubleshooting workflow for low conjugation yield with this compound.
References
Technical Support Center: Optimizing Reaction Buffer pH for Bis-PEG11-NHS Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction buffer pH for successful conjugation with Bis-PEG11-NHS Ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is a compromise between ensuring the amine is deprotonated and nucleophilic, and minimizing the hydrolysis of the NHS ester.[1][2] For most applications involving this compound, a pH range of 7.2 to 8.5 is recommended.[3][4][5] The most commonly cited optimal pH is between 8.3 and 8.5 .
Q2: Why is pH so critical for the reaction?
The pH of the reaction buffer directly influences two competing reactions:
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH2). At acidic pH, the amine group is protonated (-NH3+), making it non-nucleophilic and unreactive towards the NHS ester. As the pH increases, more of the amine is in its reactive, deprotonated form.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.
Therefore, the ideal pH maximizes the rate of the desired amine reaction while minimizing the rate of the competing hydrolysis reaction.
Q3: Which buffers are recommended for this reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound.
Recommended Buffers:
-
Phosphate-buffered saline (PBS), typically at pH 7.2-7.5
-
Sodium bicarbonate buffer (0.1 M), pH 8.3-8.5
-
Sodium phosphate buffer (0.1 M), pH 8.3-8.5
-
HEPES buffer
-
Borate buffer
Incompatible Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Any other buffer containing primary amines.
If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.
Q4: How should I prepare and handle the this compound?
This compound is moisture-sensitive. To minimize hydrolysis, it should be stored in a desiccated environment at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. It is best to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding it to the reaction mixture.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
This is a common problem that can often be traced back to issues with the reaction buffer pH or reagent stability.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | - Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 7.2-8.5. - For reactions run over several hours, the release of N-hydroxysuccinimide can lower the pH. Consider using a more concentrated buffer. |
| Hydrolysis of this compound | - Ensure the this compound is stored correctly in a desiccated environment and protected from moisture. - Prepare a fresh stock solution of the NHS ester in anhydrous DMSO or DMF immediately before each use. - If hydrolysis is suspected to be a major issue, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Presence of Competing Nucleophiles | - Confirm that your protein solution and all buffers are free from primary amines (e.g., Tris, glycine, ammonium salts). - If necessary, perform a buffer exchange to an appropriate amine-free buffer. |
| Low Reactant Concentration | - Low concentrations of the target molecule can make the competing hydrolysis reaction more significant. If possible, increase the concentration of your protein or amine-containing molecule (a concentration of 1-10 mg/mL is often recommended for proteins). |
| Steric Hindrance | - The accessibility of the primary amines on your target molecule can affect the reaction rate. If steric hindrance is a concern, you may need to increase the molar excess of the this compound or prolong the reaction time. |
Quantitative Data: pH-Dependent Stability of NHS Esters
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life (t½) is the time it takes for 50% of the reactive NHS ester to be hydrolyzed. The data below is for general NHS esters and serves as a strong guideline for reactions with this compound.
| pH | Temperature (°C) | Half-life (t½) |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp | ~210 minutes |
| 8.5 | Room Temp | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~125 minutes |
Note: Room temperature is assumed to be between 20-25°C. The exact half-life can vary depending on the specific NHS ester and buffer composition.
Experimental Protocol: Optimizing Reaction Buffer pH
This protocol provides a general framework for optimizing the pH for the conjugation of this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffers:
-
0.1 M Sodium Phosphate Buffer, pH 7.5
-
0.1 M Sodium Bicarbonate Buffer, pH 8.0
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the desired amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Set up at least three parallel reactions, one for each pH to be tested (7.5, 8.0, and 8.5).
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to each of the protein solutions while gently vortexing. The optimal molar ratio should be determined empirically for your specific application.
-
Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C. The incubation time may need to be optimized.
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and reaction byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Analyze the Results:
-
Analyze the degree of labeling and the integrity of the final conjugate for each pH condition using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC).
-
Compare the results to determine the optimal pH for your specific protein and application.
-
Visualizations
Caption: Workflow for this compound conjugation with a primary amine.
Caption: Troubleshooting flowchart for low conjugation yield.
Caption: The effect of pH on NHS ester reaction pathways.
References
Preventing aggregation of proteins with Bis-PEG11-NHS Ester
Technical Support Center: Preventing Protein Aggregation with Bis-PEG11-NHS Ester
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using this compound to prevent protein aggregation. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent protein aggregation?
This compound is a homobifunctional crosslinking reagent.[1] It consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[2][3] The NHS esters react with primary amines (–NH₂) on the surface of proteins, such as the side chains of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[4][5]
This modification can prevent aggregation in several ways:
-
Steric Hindrance: The PEG chains create a hydrophilic shield around the protein, physically preventing protein-protein interactions that lead to aggregation.
-
Increased Solubility: The hydrophilic PEG spacer increases the overall solubility of the protein in aqueous solutions.
-
Masking Hydrophobic Patches: By reacting with surface lysines, the PEG chains can mask hydrophobic regions on the protein surface that are prone to aggregation.
-
Intra-molecular Crosslinking: At optimized concentrations, the bifunctional nature of the reagent can create intramolecular crosslinks that lock the protein in a more stable, aggregation-resistant conformation.
Q2: What are the optimal reaction conditions for using this compound?
Optimal conditions depend on the specific protein, but general guidelines are available. The reaction is highly pH-dependent. A pH range of 7.2 to 8.5 is generally recommended to ensure that primary amines are sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester. Reactions are typically run for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
Q3: Which buffers are compatible with NHS ester reactions?
It is critical to use amine-free buffers, as primary amines will compete with the protein for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all suitable choices.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided during the reaction. If a protein is in an incompatible buffer, a buffer exchange step via dialysis or desalting is required before starting the conjugation.
Q4: How should this compound be stored and handled?
NHS esters are sensitive to moisture. The reagent should be stored at -20°C in a desiccated environment. Before use, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation. It is best to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage.
Q5: How can I stop the reaction?
The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-100 mM. This will consume any unreacted NHS ester. After quenching, unreacted reagent and byproducts can be removed by dialysis or size-exclusion chromatography.
Troubleshooting Guide
Problem 1: Low or No Protein Modification
| Possible Cause | Solution |
|---|---|
| Hydrolyzed NHS Ester | The reagent is moisture-sensitive. Ensure it is stored properly under desiccated conditions at -20°C. Always allow the vial to warm to room temperature before opening to prevent condensation. Prepare the solution in anhydrous DMSO or DMF immediately before use. You can test the reactivity by measuring the release of NHS at 260 nm after intentional hydrolysis. |
| Suboptimal pH | The reaction efficiency is highly pH-dependent. If the pH is too low (<7.2), primary amines on the protein will be protonated and non-reactive. If the pH is too high (>9.0), the rate of NHS ester hydrolysis increases dramatically, competing with the desired reaction. Verify the buffer pH is within the optimal 7.2-8.5 range. |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or Borate prior to the reaction. |
| Low Protein Concentration | In dilute protein solutions, the competing hydrolysis reaction is more significant. If possible, increase the protein concentration to favor the conjugation reaction. |
Problem 2: Protein Aggregates or Precipitates During/After Reaction
| Possible Cause | Solution |
|---|---|
| Excessive Crosslinking (Inter-molecular) | A high molar excess of the bifunctional reagent can lead to the formation of large, insoluble inter-molecularly crosslinked protein complexes. |
| Optimize the molar ratio of this compound to your protein. Perform small-scale pilot reactions with a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal condition that favors intra-molecular crosslinking or surface PEGylation without causing aggregation. | |
| Solvent Effects | The organic solvent (DMSO/DMF) used to dissolve the ester can denature some proteins if the final concentration is too high. |
| Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v). | |
| Change in Protein pI | Modification of lysine residues neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and solubility. |
| | Ensure the final buffer conditions (pH, ionic strength) are suitable for the modified protein's stability. It may be necessary to adjust the buffer after the reaction. |
Data Summary Tables
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Citation(s) |
|---|---|---|
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | |
| Temperature | 4°C to Room Temperature (~25°C) | |
| Reaction Time | 30 min - 2 hours (can be extended overnight at 4°C) | |
| Buffer Type | Amine-free (e.g., PBS, HEPES, Borate, Carbonate) | |
| NHS Ester Solvent | Anhydrous DMSO or DMF | |
| Molar Ratio (Ester:Protein) | 5:1 to 20:1 (must be empirically optimized) |
| Quenching Reagent | 20-100 mM Tris or Glycine | |
Table 2: NHS Ester Hydrolysis Half-Life vs. pH
| pH | Temperature | Half-life | Citation(s) |
|---|---|---|---|
| 7.0 | 0°C | 4 - 5 hours | |
| 8.0 | Room Temp | ~3.5 hours | |
| 8.5 | Room Temp | ~3 hours | |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | ~2 hours | |
Visual Diagrams and Workflows
Caption: Reaction of this compound with a primary amine on a protein.
Caption: General experimental workflow for protein modification.
Caption: Troubleshooting decision tree for low modification yield.
Detailed Experimental Protocol
This protocol provides a general procedure. The molar ratio of the crosslinker and the reaction time should be optimized for each specific protein.
1. Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column).
2. Reagent Preparation
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the crosslinker by dissolving it in anhydrous DMSO or DMF. Do not store the reconstituted reagent.
3. Protein Preparation
-
If necessary, exchange the protein into an amine-free buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.
-
Adjust the protein concentration, typically to 1-10 mg/mL.
4. Conjugation Reaction
-
Calculate the volume of the 10 mM crosslinker stock solution needed to achieve the desired molar excess (a 20-fold molar excess is a common starting point).
-
Add the calculated volume of the crosslinker solution to the protein solution while gently stirring. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
5. Quenching
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1M Tris-HCl per 1 mL of reaction).
-
Incubate for an additional 15-30 minutes at room temperature.
6. Purification
-
Remove unreacted crosslinker and reaction byproducts by dialyzing the sample against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.
7. Analysis and Storage
-
Analyze the degree of modification and aggregation state using appropriate techniques (e.g., SDS-PAGE, mass spectrometry, dynamic light scattering).
-
Store the PEGylated protein under the same conditions that are optimal for the unmodified protein.
References
Technical Support Center: Bis-PEG11-NHS Ester Conjugation
Welcome to the technical support center for Bis-PEG11-NHS Ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation reactions?
The optimal pH for reacting this compound with primary amines (e.g., lysine residues on proteins) is between 7.2 and 8.5.[1][2] Within this range, the primary amine groups are sufficiently deprotonated and nucleophilic to react with the NHS ester. At a lower pH, the amine groups are protonated and thus less reactive.[1][3][4] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
Compatible Buffers:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.
Q3: How should I store and handle this compound?
This compound is highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation. For use, it is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the experiment. It is best to prepare fresh solutions for each experiment to avoid degradation due to moisture.
Troubleshooting Guide: Low Conjugation Efficiency
This guide addresses common issues encountered during this compound conjugation experiments in a question-and-answer format.
Problem: My conjugation yield is consistently low. What are the potential causes and solutions?
Low conjugation yield is a frequent issue that can stem from several factors. Below is a systematic guide to identifying and resolving the problem.
Decision Tree for Troubleshooting Low Conjugation Efficiency
Caption: Troubleshooting logic for low conjugation efficiency.
Detailed Troubleshooting Steps
1. Issue: Hydrolysis of this compound
-
Cause: NHS esters are highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine conjugation. The rate of hydrolysis increases with pH.
-
Solution:
-
Prepare the this compound solution in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Add the NHS ester solution to the protein solution promptly after preparation.
-
2. Issue: Suboptimal Reaction pH
-
Cause: The reaction is pH-dependent. At a low pH, primary amines are protonated and less reactive. At a high pH, the rate of NHS ester hydrolysis increases.
-
Solution:
-
Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point.
-
Use a reliable pH meter to verify the buffer pH.
-
3. Issue: Incompatible Buffer Components
-
Cause: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester.
-
Solution:
-
Use amine-free buffers such as PBS, HEPES, bicarbonate, or borate.
-
If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before conjugation.
-
4. Issue: Insufficient Molar Excess of this compound
-
Cause: An insufficient amount of the NHS ester will result in a low degree of labeling.
-
Solution:
-
Increase the molar excess of the this compound. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.
-
Perform small-scale pilot reactions with varying molar ratios to determine the optimal condition.
-
5. Issue: Poor Protein Quality or Low Amine Accessibility
-
Cause: The protein may be denatured, aggregated, or the target amine groups (lysine residues) may be sterically hindered and inaccessible.
-
Solution:
-
Ensure the protein is properly folded and soluble in the reaction buffer.
-
If steric hindrance is suspected, consider using a crosslinker with a longer spacer arm.
-
Data Presentation
Table 1: Influence of pH on NHS Ester Stability
| pH | Half-life of NHS Ester | Implication for Conjugation |
| 7.0 | 4-5 hours (at 0°C) | Slower reaction, but ester is more stable. |
| 8.0 | Minutes | Faster reaction, but increased risk of hydrolysis. |
| 8.6 | 10 minutes (at 4°C) | Very rapid reaction, high risk of hydrolysis. |
| > 9.0 | Very short | Hydrolysis is the dominant reaction, leading to low yield. |
Data compiled from multiple sources.
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Condition |
| pH | 7.2 - 8.5 |
| Temperature | Room temperature (20-25°C) or 4°C |
| Reaction Time | 30-60 minutes at room temperature; 2 hours to overnight at 4°C |
| Buffer | PBS, HEPES, Carbonate/Bicarbonate, Borate |
| Molar Excess | 10-50 fold excess of NHS ester to protein |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
Caption: General experimental workflow for NHS ester conjugation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (optional): 1 M Tris-HCl or glycine, pH 8.0
-
Purification system (e.g., dialysis cassettes, desalting columns)
Procedure:
-
Prepare Protein Solution: Dissolve your protein in an amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. If using a fluorescently labeled NHS ester, protect the reaction from light.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted NHS ester and byproducts from the conjugated protein using dialysis or a desalting column.
Protocol 2: pH Optimization for Conjugation
This protocol helps determine the optimal pH for your specific protein and this compound conjugation.
Materials:
-
Protein of interest
-
This compound
-
A series of amine-free buffers with varying pH (e.g., PBS at pH 7.2, 7.5, 8.0, and 8.5)
-
Analytical method to assess conjugation efficiency (e.g., SDS-PAGE, HPLC, mass spectrometry)
Procedure:
-
Prepare Protein Aliquots: Prepare identical aliquots of your protein in each of the different pH buffers.
-
Prepare NHS Ester: Prepare a fresh solution of this compound in anhydrous DMSO or DMF.
-
Set up Reactions: Add the same molar excess of the NHS ester to each protein aliquot.
-
Incubate: Incubate all reactions under the same conditions (temperature and time).
-
Quench and Purify: Stop the reactions and purify the conjugates.
-
Analyze: Analyze the conjugation efficiency for each pH condition using your chosen analytical method. The pH that yields the highest degree of conjugation with minimal side products is the optimum.
Signaling Pathway and Reaction Mechanism
Reaction of this compound with a Primary Amine
Caption: Reaction mechanism of NHS ester with a primary amine and the competing hydrolysis reaction.
References
Technical Support Center: NHS Ester Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with N-hydroxysuccinimide (NHS) ester bioconjugation.
Troubleshooting Guide
This guide addresses specific issues that may arise during bioconjugation experiments using NHS esters.
Question: Why is my conjugation yield consistently low?
Answer: Low conjugation yield is a common issue and can stem from several factors, with the primary culprit often being the premature hydrolysis of the NHS ester. Here are the potential causes and their solutions:
-
NHS Ester Hydrolysis: NHS esters are highly susceptible to hydrolysis in aqueous environments, a reaction that competes directly with the desired amine reaction.[1][2][3] The rate of this hydrolysis increases significantly with rising pH.[2][4]
-
Solution: Always prepare the NHS ester solution immediately before use. If dissolving the NHS ester in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous to minimize moisture exposure. It is also advisable to avoid repeated freeze-thaw cycles of the NHS ester solution.
-
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. At a low pH, primary amines are protonated (-NH3+) and thus are not nucleophilic enough to react efficiently with the NHS ester. Conversely, at a high pH, the rate of NHS ester hydrolysis escalates, reducing the amount of reagent available for conjugation.
-
Solution: The optimal pH range for most NHS ester conjugation reactions is between 7.2 and 8.5. A starting pH of 8.3-8.5 is often recommended.
-
-
Incorrect Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly lower yields.
-
Solution: Utilize amine-free buffers such as phosphate, bicarbonate, HEPES, or borate. If your protein of interest is in an amine-containing buffer, a buffer exchange step is necessary before starting the conjugation reaction.
-
-
Inaccessible Amine Groups: The primary amines on your target protein may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the NHS ester.
-
Solution: Consider using an NHS ester crosslinker with a longer spacer arm to overcome steric hindrance.
-
Question: I am observing significant protein aggregation after my conjugation reaction. What is the cause and how can I fix it?
Answer: Protein aggregation post-conjugation can be a sign of excessive modification or inappropriate reaction conditions.
-
High Degree of Labeling: Attaching too many molecules to a protein can alter its physicochemical properties, leading to aggregation.
-
Solution: Optimize the molar ratio of the NHS ester to your protein. It is recommended to perform small-scale pilot reactions with varying molar ratios to identify the optimal ratio that provides sufficient labeling without causing aggregation.
-
Question: My final conjugate shows high background or non-specific binding in downstream applications. What is the reason?
Answer: High background or non-specific binding is often due to the presence of unreacted NHS ester or aggregates of the conjugated protein.
-
Excess Unreacted NHS Ester: If not properly quenched or removed, excess NHS ester can react with other primary amines in subsequent steps of your experiment.
-
Solution: After the conjugation reaction is complete, add a quenching reagent like Tris or glycine to a final concentration of 50-100 mM to consume any unreacted NHS ester. Subsequently, purify the conjugate using size-exclusion chromatography to remove the quenched reagent and other byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation?
A1: The primary reaction of an NHS ester is with a primary amine (-NH2), such as the side chain of a lysine residue or the N-terminus of a protein, to form a stable amide bond. This reaction is most efficient within a pH range of 7.2 to 8.5.
Q2: What is the most common side reaction with NHS esters?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester in the presence of water. This competing reaction forms an unreactive carboxylic acid, which reduces the overall efficiency of the desired conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
Q3: Can NHS esters react with other functional groups on a protein besides primary amines?
Q4: How should I prepare and store my NHS ester reagents?
A4: NHS esters are sensitive to moisture. They should be stored in a desiccated environment at -20°C. When preparing to use the reagent, allow the container to equilibrate to room temperature before opening to prevent condensation. For reaction setup, dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.
Data Presentation
Table 1: Half-life of NHS Esters at Various pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 125-210 minutes |
| 8.5 | Room Temperature | 130-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 10-125 minutes |
Note: The half-life can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5) at a concentration of 1-5 mg/mL. If the protein is in an incompatible buffer like Tris, perform a buffer exchange using dialysis or a desalting column.
-
NHS Ester Solution Preparation: Immediately before starting the conjugation, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: While gently stirring or vortexing, add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal incubation time may need to be determined empirically.
-
Quenching the Reaction (Optional but Recommended): Add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to stop the reaction.
-
Purification of the Conjugate: Remove unreacted NHS ester, the NHS leaving group, and the quenching reagent by passing the reaction mixture through a size-exclusion chromatography (desalting) column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the incorporated label, if applicable.
Visualizations
References
Impact of amine-containing buffers on Bis-PEG11-NHS Ester reaction
Technical Support Center: Bis-PEG11-NHS Ester Reactions
Welcome to the technical support center for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling amine-containing buffers and to troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction of a this compound?
A this compound is a homobifunctional crosslinker. It features two N-hydroxysuccinimide (NHS) ester groups at the ends of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The NHS esters react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form stable, covalent amide bonds.[1][2] This reaction, known as aminolysis, is a nucleophilic acyl substitution where the amine attacks the carbonyl of the ester, releasing NHS as a byproduct.[1]
Q2: Why must amine-containing buffers be avoided during the conjugation step?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with the conjugation reaction.[3][4] The primary amines in these buffers are nucleophiles and will compete with the target molecule for reaction with the NHS ester. This competitive reaction consumes the this compound, significantly reducing the conjugation efficiency to your target molecule and leading to low yields.
Q3: What are the recommended buffers for an NHS ester reaction?
Amine-free buffers are essential for a successful conjugation. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate
-
Carbonate/Bicarbonate
The optimal pH for the reaction is typically between 7.2 and 8.5. This pH range ensures that the primary amines on the target molecule are sufficiently deprotonated and nucleophilic while minimizing the rate of NHS ester hydrolysis.
Q4: What is NHS ester hydrolysis and how can I minimize it?
Hydrolysis is the primary competing side reaction where water molecules attack the NHS ester, converting it to an unreactive carboxylic acid and releasing NHS. This process renders the reagent useless for conjugation. The rate of hydrolysis is highly pH-dependent and increases significantly at higher pH values.
To minimize hydrolysis:
-
Work Quickly: Dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use and add it to your reaction mixture promptly. Do not prepare aqueous stock solutions for storage.
-
Control pH: Maintain the reaction pH within the optimal 7.2-8.5 range. A pH above 8.5-9.0 dramatically accelerates hydrolysis.
-
Proper Storage: Store the solid NHS ester reagent at -20°C in a desiccated environment. Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.
Q5: Can I use an amine-containing buffer to stop (quench) the reaction?
Yes. After the desired reaction time has passed, adding a buffer with a high concentration of primary amines, such as Tris or glycine, is an effective way to quench the reaction. The excess amines in the quenching buffer will react with and consume any remaining unreacted NHS esters, terminating the conjugation process. A final concentration of 20-100 mM of the quenching agent is typically sufficient.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Incompatible Buffer: Use of Tris, glycine, or other primary amine-containing buffers. | Perform a buffer exchange via dialysis or desalting column into an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5 before adding the NHS ester. |
| 2. NHS Ester Hydrolysis: Reagent was exposed to moisture or left in aqueous solution for too long before use. | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before the experiment. Ensure the solid reagent is stored properly under desiccated conditions. | |
| 3. Incorrect pH: The reaction pH is too low (<7.0), leaving amines protonated and unreactive. | Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5. | |
| 4. Low Reagent Concentration: Insufficient molar excess of the this compound. | Increase the molar excess of the NHS ester. A 5- to 20-fold molar excess over the target amine is a common starting point. | |
| Protein Precipitation During/After Reaction | 1. High Concentration of Organic Solvent: The NHS ester is often dissolved in DMSO or DMF, which can denature proteins if the final concentration is too high. | Ensure the final concentration of the organic solvent in the reaction mixture is low, ideally below 10% (v/v). |
| 2. Change in Protein Solubility: The addition of PEG chains can alter the solubility characteristics of the target protein. | The hydrophilic PEG spacer in this compound generally increases the solubility of the conjugate in aqueous media. However, if precipitation occurs, consider optimizing buffer components or protein concentration. | |
| Lack of Reproducibility | 1. Inconsistent Reagent Activity: The NHS ester is sensitive to moisture, and its reactivity can degrade over time if not handled properly. | Always allow the reagent vial to warm to room temperature before opening. Aliquot the reagent into single-use amounts to avoid repeated exposure to atmospheric moisture. |
| 2. Inaccurate Protein Concentration: Incorrect estimation of the target amine concentration leads to inconsistent molar ratios. | Accurately determine the protein concentration before each reaction to ensure a consistent molar ratio of the linker. |
Data & Experimental Protocols
Table 1: Impact of pH on NHS Ester Hydrolysis
This table summarizes the stability of a typical NHS ester in aqueous solution at different pH values. The half-life is the time required for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
Data highlights the critical importance of pH control and timely execution of the reaction.
Diagrams of Key Processes
Protocol 1: General Procedure for Protein PEGylation
This protocol provides a general method for conjugating this compound to a protein.
1. Materials & Preparation:
-
Protein: Dissolve the protein to be modified in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer like Tris, perform a buffer exchange first.
-
This compound Solution: Just before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a stock concentration of 10-20 mM.
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.
2. Conjugation Reaction:
-
Bring the protein solution and the vial of solid this compound to room temperature.
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess of PEG linker to protein is a good starting point).
-
Add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Incubation times may need optimization depending on the protein's reactivity.
3. Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.
4. Purification:
-
Remove the unreacted PEG reagent, hydrolyzed byproducts, and quenching agent from the PEGylated protein conjugate.
-
Common purification methods include dialysis against a suitable storage buffer or size-exclusion chromatography (SEC).
5. Storage:
-
Store the purified PEGylated protein under conditions optimal for the unmodified protein.
References
How to handle and prepare a stable Bis-PEG11-NHS Ester stock solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and preparation of a stable Bis-PEG11-NHS Ester stock solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker.[1] It features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2] The NHS esters react with primary amines (-NH2), which are commonly found on proteins (e.g., the side chain of lysine residues) and other biomolecules, to form stable amide bonds.[][4] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate. It is frequently used in bioconjugation, such as linking antibodies to drugs in the development of antibody-drug conjugates (ADCs).
Q2: What are the key chemical properties of this compound?
| Property | Value |
| Chemical Formula | C34H56N2O19 |
| Molecular Weight | 796.82 g/mol |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in DMSO and DMF. Insoluble in water and ethanol. |
Q3: How should I store the solid this compound?
To maintain its reactivity, solid this compound should be stored in a cool, dry, and dark place. A desiccator is highly recommended to protect it from moisture. For short-term storage, 0-4°C is suitable for days to weeks, while long-term storage at -20°C is recommended for months to years.
Q4: What is the main cause of this compound instability?
The primary cause of instability for this compound, like all NHS esters, is hydrolysis. The NHS ester group is susceptible to reaction with water, which cleaves the ester and renders it inactive for conjugation to primary amines. This hydrolysis is significantly accelerated at higher pH levels.
Troubleshooting Guide
Issue 1: Low or no conjugation efficiency.
-
Potential Cause: Hydrolysis of the this compound stock solution.
-
Recommendation: Prepare fresh stock solution immediately before use. Ensure that the solvent (DMSO or DMF) is anhydrous (moisture-free). When retrieving the solid reagent from cold storage, always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Potential Cause: Competing amines in the reaction buffer.
-
Recommendation: Avoid buffers containing primary amines, such as Tris (TBS) or glycine, as they will compete with the target molecule for reaction with the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.
-
-
Potential Cause: Suboptimal pH of the reaction buffer.
-
Recommendation: The optimal pH for NHS ester conjugation is between 7.2 and 8.5. A pH that is too low will result in the protonation of primary amines on the target molecule, reducing their reactivity. A pH that is too high will accelerate the hydrolysis of the NHS ester.
-
Issue 2: High background or non-specific binding in assays.
-
Potential Cause: Hydrolyzed NHS ester.
-
Recommendation: The carboxyl group formed after hydrolysis can lead to non-specific electrostatic interactions. Ensure the use of a fresh, active this compound stock solution.
-
-
Potential Cause: Excess crosslinker.
-
Recommendation: Optimize the molar ratio of this compound to your target molecule. A common starting point is a 5- to 20-fold molar excess of the NHS ester. After the reaction, remove unreacted crosslinker using dialysis or a desalting column.
-
Quantitative Data Summary
The stability of a this compound stock solution is critically dependent on the solvent's water content and the storage temperature. While specific quantitative stability data for this compound is limited, the following table provides general stability guidelines based on data for similar NHS esters.
| Solvent | Temperature | Estimated Stability | Recommendations |
| Anhydrous DMSO | -20°C | Up to 1 month | For frequent use, prepare aliquots to avoid multiple freeze-thaw cycles. Ensure the DMSO is of high quality and anhydrous. |
| Anhydrous DMSO | -80°C | Up to 1 year | Recommended for long-term storage of the stock solution. Aliquoting is still advised. |
| Anhydrous DMF | -20°C | Up to 1-2 months | Ensure the DMF is amine-free and anhydrous. DMF does not freeze at -20°C, avoiding freeze-thaw cycles. |
| Aqueous Buffer (e.g., PBS pH 7.4) | Room Temp. | Minutes to hours | Not Recommended for Storage. Use immediately after preparation. The half-life of NHS esters in aqueous solution is short and decreases rapidly with increasing pH. |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution in anhydrous DMSO.
Materials:
-
This compound (MW: 796.82 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Argon or Nitrogen gas (optional, but recommended)
Methodology:
-
Equilibrate Reagent: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh Reagent: In a dry environment (e.g., a glove box or under a stream of inert gas), weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.97 mg.
-
Dissolve in Anhydrous DMSO: Add the appropriate volume of anhydrous DMSO to the solid reagent. Vortex gently until fully dissolved.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of moisture contamination for the entire stock.
-
Inert Gas Overlay (Optional): Before capping the aliquot tubes, you can flush the headspace with a gentle stream of argon or nitrogen gas to displace air and moisture.
-
Storage: Immediately store the aliquots at -20°C for short- to medium-term storage or at -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing and handling a this compound stock solution.
Caption: Competing reactions of this compound in an aqueous environment.
References
Technical Support Center: Post-Reaction Purification of Bis-PEG11-NHS Ester Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess Bis-PEG11-NHS Ester following a conjugation reaction.
Troubleshooting Guide
This section addresses common issues encountered during the purification of biomolecules conjugated with this compound.
Issue 1: Low Yield of Purified Conjugate
A low recovery of the desired product is a frequent challenge. The underlying cause can often be traced back to the reaction conditions, quenching step, or the purification method itself.
| Potential Cause | Recommended Action |
| Hydrolysis of NHS Ester | The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, which is a primary competing reaction to the desired amine conjugation.[1][2] The rate of hydrolysis increases with pH.[1][2] To mitigate this, prepare the NHS ester solution in an anhydrous solvent like DMSO or DMF immediately before use and add it to the reaction mixture promptly.[1] Consider performing the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis. |
| Suboptimal Reaction pH | The reaction between an NHS ester and a primary amine is most efficient within a pH range of 7.2 to 8.5. Below this range, the amine group is protonated and less reactive, while above this range, hydrolysis of the NHS ester is significantly increased. Ensure your reaction buffer is within this optimal pH range using a calibrated pH meter. |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to a reduced yield of the desired conjugate. If your protein is in such a buffer, a buffer exchange step using dialysis or a desalting column is necessary before initiating the conjugation. |
| Inefficient Quenching | An incomplete or harsh quenching step can lead to product loss. Ensure the quenching reagent is added at the appropriate concentration and for the recommended time to neutralize all unreacted NHS esters without damaging the conjugate. |
| Product Loss During Purification | The chosen purification method may not be optimized for your specific conjugate. For Size Exclusion Chromatography (SEC), ensure the column resin has the appropriate fractionation range for your molecule's size. For Dialysis or Tangential Flow Filtration (TFF), use a membrane with a Molecular Weight Cut-Off (MWCO) that is at least 3-5 times smaller than the molecular weight of your conjugate to prevent product loss. |
| Protein Aggregation | Changes in buffer composition or pH during the reaction and purification can sometimes cause protein aggregation, leading to lower yields of the soluble conjugate. If precipitation is observed, consider optimizing the buffer conditions or reducing the concentration of reagents. |
Issue 2: Presence of Unreacted this compound in the Final Product
Residual unreacted crosslinker can interfere with downstream applications and compromise the quality of your results.
| Potential Cause | Recommended Action |
| Incomplete Quenching | The quenching step is crucial for deactivating any remaining NHS esters. Ensure that a sufficient molar excess of the quenching reagent (e.g., Tris or glycine) is added and allowed to react for an adequate amount of time (typically 15-30 minutes at room temperature). |
| Inefficient Purification | The purification method may not be effectively separating the small molecule crosslinker from the much larger protein conjugate. For SEC, ensure the column has sufficient resolution. For dialysis, increase the number of buffer changes and the total dialysis time. For TFF, increase the number of diavolumes to ensure complete removal of small molecules. |
| Non-Specific Binding to Purification Media | The conjugate or the unreacted crosslinker may be non-specifically interacting with the purification matrix. For SEC, ensure the mobile phase has an appropriate salt concentration (e.g., 150 mM NaCl) to minimize ionic interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my conjugation reaction is complete?
Before proceeding to purification, it is highly recommended to "quench" the reaction. This involves adding a small molecule with a primary amine, such as Tris or glycine, to the reaction mixture. This will react with any excess this compound, rendering it inert and preventing further reactions. A typical quenching procedure involves adding the quenching agent to a final concentration of 20-50 mM and incubating for 15-30 minutes at room temperature.
Q2: What are the most common methods for removing excess this compound?
The most common and effective methods for purifying protein conjugates and removing small molecule contaminants are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on factors such as the scale of your experiment, the required purity, and the properties of your conjugate.
Q3: How do I choose the right purification method for my experiment?
| Method | Best For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | High-purity applications, and when separating different oligomeric states of the conjugate. | High resolution, can separate aggregates from the desired conjugate. | Can be time-consuming, potential for sample dilution. |
| Dialysis | Small to medium scale, simple buffer exchange and removal of small molecules. | Simple setup, gentle on the sample. | Slow process, requires large volumes of buffer. |
| Tangential Flow Filtration (TFF) | Large-scale processing, rapid concentration and buffer exchange. | Fast, scalable, can perform concentration and diafiltration simultaneously. | Requires specialized equipment, potential for membrane fouling. |
Q4: What are the key parameters to consider for each purification method?
For Size Exclusion Chromatography (SEC) , the key parameters are the choice of column and resin, the mobile phase composition, and the flow rate. The column should have a fractionation range appropriate for the size of your conjugate.
For Dialysis , the most critical parameter is the Molecular Weight Cut-Off (MWCO) of the dialysis membrane. To retain your protein conjugate while allowing the small, unreacted crosslinker to pass through, select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate.
For Tangential Flow Filtration (TFF) , important parameters to optimize include the membrane MWCO, transmembrane pressure (TMP), and the cross-flow rate. Similar to dialysis, the MWCO should be significantly smaller than your product.
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or a 1 M glycine solution.
-
Add to Reaction Mixture: Add the quenching buffer to your reaction mixture to a final concentration of 20-50 mM.
-
Incubate: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a gel filtration column with a resin that has an appropriate separation range for your PEGylated protein. For example, a Tosoh TSKgel G4000SWXL column may be suitable for separating high molecular weight variants.
-
Equilibration: Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Sample Application: Apply the quenched reaction mixture to the column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.
-
Elution: Elute the column with the equilibration buffer at the manufacturer's recommended flow rate.
-
Fraction Collection and Analysis: Collect fractions and monitor the protein elution profile by measuring absorbance at 280 nm. The conjugated protein is expected to elute in the initial fractions, before the smaller, unreacted crosslinker. Analyze the collected fractions for purity and concentration.
Protocol 3: Purification by Dialysis
-
Membrane Selection: Select a dialysis membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate. For a typical antibody conjugate (~150 kDa), a 10-30 kDa MWCO membrane is appropriate.
-
Sample Preparation: Load the quenched reaction mixture into the dialysis cassette or tubing.
-
Dialysis: Immerse the dialysis unit in a large volume of purification buffer (e.g., PBS) at 4°C with gentle stirring. A sample-to-buffer volume ratio of at least 1:100 is recommended.
-
Buffer Exchange: Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the unreacted crosslinker.
-
Sample Recovery: Recover the purified conjugate from the dialysis unit.
Protocol 4: Purification by Tangential Flow Filtration (TFF)
-
System and Membrane Preparation: Install a TFF capsule with an appropriate MWCO (e.g., 30 kDa for an antibody conjugate) into the TFF system. Condition the system and membrane by flushing with the purification buffer.
-
Concentration: Concentrate the quenched reaction mixture to a target concentration (e.g., 25-30 g/L for ADCs) by applying a feed flow rate and transmembrane pressure (TMP) optimized for your system (e.g., feed flow of 5 L/min/m² and TMP of 10-20 psi).
-
Diafiltration: Perform diafiltration in a constant-volume mode by adding the purification buffer at the same rate as the permeate is being removed. This exchanges the buffer and removes small molecule impurities. Typically, 5-10 diavolumes are sufficient.
-
Final Concentration and Recovery: After diafiltration, perform a final concentration step to achieve the desired product concentration. Recover the purified and concentrated conjugate from the system.
Visualizations
Caption: Workflow for ADC production and purification.
Caption: Troubleshooting decision tree for low yield.
References
Non-specific binding issues with Bis-PEG11-NHS Ester
Welcome to the technical support center for Bis-PEG11-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding non-specific binding issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinking reagent. It consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1] The NHS esters react with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds.[2] This reagent is commonly used for conjugating and crosslinking proteins and other biomolecules, including applications in antibody-drug conjugate (ADC) development and protein-protein interaction studies.[1][3] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation.[2]
Q2: What are the primary causes of non-specific binding when using this compound?
Non-specific binding is the undesirable adhesion of the crosslinker or conjugated molecules to surfaces or biomolecules that are not the intended target. The primary causes include:
-
Hydrolysis of the NHS Ester: In aqueous solutions, the NHS ester group can hydrolyze, forming a carboxyl group. This hydrolysis is more rapid at higher pH and can lead to non-specific electrostatic interactions.
-
Excess Unreacted Crosslinker: Insufficient removal of the unreacted this compound after the conjugation reaction can lead to it binding non-specifically in downstream applications.
-
Hydrophobic and Electrostatic Interactions: The physicochemical properties of the conjugated protein can be altered, potentially increasing its propensity for non-specific hydrophobic or electrostatic interactions with other molecules or surfaces.
-
Inadequate Blocking: In assays like ELISA, insufficient blocking of the surface can leave sites available for non-specific binding of the conjugated molecule.
-
Inappropriate Buffer Composition: The presence of primary amines (e.g., Tris buffer) in the reaction buffer will compete with the target molecule for reaction with the NHS ester.
Q3: How can I minimize the hydrolysis of this compound during my experiment?
To minimize hydrolysis, it is crucial to handle the reagent properly and optimize the reaction conditions:
-
Storage and Handling: Store the this compound desiccated at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent: Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for storage.
-
pH Control: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 8.5. While a higher pH increases the rate of the desired amine reaction, it also significantly accelerates the rate of hydrolysis. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. Therefore, a compromise, often around pH 8.0-8.5, is recommended for efficient conjugation while minimizing hydrolysis.
Q4: What is the recommended molar excess of this compound to use for protein conjugation?
The optimal molar ratio of crosslinker to protein is critical and should be determined empirically for each specific application. A common starting point is a 10- to 50-fold molar excess of the this compound over the protein. For more dilute protein solutions, a higher molar excess may be required to achieve the desired level of conjugation. It is advisable to perform pilot experiments with varying molar ratios to determine the optimal condition that provides efficient crosslinking without causing protein aggregation or loss of activity.
Q5: How does the PEG11 spacer arm affect non-specific binding?
The polyethylene glycol (PEG) spacer is hydrophilic and can influence non-specific binding in several ways:
-
Increased Hydrophilicity: The PEG11 spacer increases the overall water solubility of the crosslinker and the resulting conjugate, which can reduce non-specific binding driven by hydrophobic interactions.
-
Steric Hindrance: The flexible PEG chain can create a "shielding" effect on the surface of the conjugated molecule, which may help to prevent non-specific interactions with other surfaces or proteins.
-
Reduced Immunogenicity: The PEG spacer can help to reduce the immunogenic response to the crosslinker itself.
While the PEG spacer is generally beneficial, the overall effect on non-specific binding will also depend on the properties of the molecule being conjugated.
Troubleshooting Guides
High Background in Immunoassays (e.g., ELISA)
Problem: High and uniform background signal across the plate.
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | - Test different blocking agents (e.g., 1-5% BSA, non-fat dry milk, or commercial blocking buffers).- Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Excessive Conjugate Concentration | - Perform a titration experiment (checkerboard titration) to determine the optimal concentration of the this compound conjugated protein. |
| Insufficient Washing | - Increase the number of wash steps (e.g., from 3 to 5).- Increase the duration of each wash and ensure complete aspiration of the wash buffer.- Consider adding a mild non-ionic detergent like Tween-20 (0.05%) to the wash buffer. |
| Non-specific Binding of the Conjugate | - Modify the buffer conditions by adjusting the pH or increasing the salt concentration to reduce electrostatic interactions.- Add a non-ionic surfactant to the buffer to mitigate hydrophobic interactions. |
| Contamination of Reagents | - Use fresh, high-purity reagents and sterile techniques to avoid cross-contamination. |
Protein Aggregation After Conjugation
Problem: The protein solution becomes cloudy or precipitates after the conjugation reaction.
| Possible Cause | Troubleshooting Steps |
| High Degree of Labeling | - Reduce the molar excess of this compound in the reaction.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Inappropriate Buffer Conditions | - Ensure the buffer pH and ionic strength are optimal for the stability of your specific protein.- Consider adding stabilizing agents to the buffer. |
| Solvent Shock | - When adding the this compound dissolved in an organic solvent (e.g., DMSO), add it slowly to the protein solution while gently mixing to avoid localized high concentrations of the organic solvent. |
Experimental Protocols
General Protocol for Protein-Protein Crosslinking with this compound
This protocol provides a general guideline for crosslinking two proteins. The optimal conditions should be determined empirically for your specific system.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.
-
Protein A and Protein B in Conjugation Buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solutions: Dissolve or dialyze your proteins into the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare Crosslinker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-250 mM.
-
Crosslinking Reaction:
-
If crosslinking a pre-formed protein complex, add the desired molar excess (e.g., 10- to 50-fold) of the this compound stock solution to the protein complex solution.
-
If inducing crosslinking between two proteins not in a stable complex, mix the two proteins in the desired molar ratio and then add the this compound stock solution.
-
The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature may vary depending on the proteins.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and reaction byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, western blotting, or mass spectrometry to confirm successful crosslinking.
Visualizations
Caption: Experimental workflow for protein crosslinking.
References
Technical Support Center: Improving Bis-PEG11-NHS Ester Crosslinking Yield
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their crosslinking experiments using Bis-PEG11-NHS Ester and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My crosslinking reaction with this compound is showing very low or no yield. What are the most common causes?
Low yield is typically due to one or more of the following factors:
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which is the primary competing reaction.[1][2][3] This rate of hydrolysis increases significantly with higher pH.[1][2]
-
Inactive Reagent: The this compound may have hydrolyzed due to improper storage, such as exposure to moisture.
-
Suboptimal pH: The reaction is pH-dependent. At low pH, the target primary amines are protonated and less reactive, while at high pH, the ester hydrolyzes rapidly.
-
Incompatible Buffers: Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for reaction with the crosslinker, drastically reducing efficiency.
Q2: What is the optimal pH for the crosslinking reaction?
The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point to ensure the target primary amines are deprotonated and sufficiently nucleophilic while managing the rate of hydrolysis.
Q3: Which buffers should I use for the conjugation, and which should I avoid?
It is critical to use amine-free buffers.
-
Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate/Carbonate buffers are excellent choices.
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (including TBS) and glycine, as they directly compete in the reaction. If your sample is in one of these buffers, a buffer exchange via dialysis or a desalting column is necessary before starting the conjugation.
Q4: How can I determine if my this compound reagent is still active?
You can assess the reactivity of an NHS ester reagent by measuring the release of the NHS leaving group, which absorbs light at ~260 nm. This is done by comparing the absorbance of a solution of the reagent before and after intentionally hydrolyzing it with a strong base. A significant increase in absorbance after hydrolysis indicates the reagent was active. A detailed protocol is provided below.
Q5: What molar ratio of crosslinker to my target molecule should I use?
The optimal molar ratio should be determined empirically for your specific application.
-
For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess of the crosslinker is a good starting point.
-
For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required to favor the desired reaction over hydrolysis.
-
Start with small-scale pilot reactions using varying molar ratios to find the best balance between yield and potential protein aggregation.
Q6: My protein precipitates after I add the this compound. What can I do?
Protein precipitation or aggregation can occur for a few reasons:
-
Over-crosslinking: A high degree of labeling or intermolecular crosslinking can reduce solubility. Try reducing the molar excess of the crosslinker.
-
Change in pI: The reaction neutralizes the positive charge of primary amines, which can alter the protein's isoelectric point (pI) and lead to precipitation if the new pI is close to the buffer pH.
-
High Solvent Concentration: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this stock solution can cause protein precipitation. The volume of the organic solvent should not exceed 10% of the total reaction volume.
Troubleshooting Guide
Problem: Low or No Crosslinking Product
| Potential Cause | Recommended Solution |
| 1. Hydrolyzed/Inactive NHS Ester Reagent | The NHS ester is moisture-sensitive. Store the reagent desiccated at -20°C. Always allow the vial to equilibrate to room temperature before opening to prevent water condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Test the activity of the reagent using the protocol provided below. |
| 2. Suboptimal Reaction pH | The reaction between the NHS ester and a primary amine is highly pH-dependent. Verify the pH of your reaction buffer and ensure it is within the optimal 7.2-8.5 range. Perform small-scale reactions at different pH values within this range to find the ideal condition for your specific molecules. |
| 3. Competing Amines in Buffer | Buffers like Tris and glycine contain primary amines that compete with the target molecule. If your sample is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis into a recommended amine-free buffer (e.g., PBS, HEPES). |
| 4. Insufficient Reactant Concentration | Low concentrations of either the target molecule or the crosslinker can result in hydrolysis being the dominant reaction. Increase the concentration of the reactants. A typical starting protein concentration is 1-10 mg/mL. |
| 5. Steric Hindrance | The primary amines on the target molecule may be sterically hindered and inaccessible. The this compound has a long, flexible spacer arm to help overcome this, but for highly complex structures, accessibility may still be limited. |
Problem: Protein Aggregation or Precipitation During Reaction
| Potential Cause | Recommended Solution |
| 1. Over-crosslinking | Using too high a molar excess of the crosslinker can lead to extensive intermolecular crosslinking, causing aggregation. Perform a titration experiment with a range of lower molar excess ratios to find the highest concentration that does not cause precipitation. |
| 2. Suboptimal Incubation Conditions | High temperatures can sometimes accelerate aggregation. Try performing the incubation at 4°C for a longer period (e.g., 2-4 hours or overnight) instead of at room temperature. |
| 3. High Concentration of Organic Solvent | If the crosslinker stock solution is prepared in DMSO or DMF, adding a large volume to the aqueous protein solution can induce precipitation. Keep the final concentration of the organic solvent below 10% of the total reaction volume. |
Data Presentation
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
This data illustrates the critical impact of pH on the stability of the NHS ester group. As pH increases, the rate of hydrolysis accelerates dramatically.
Table 2: Recommended Buffers for Amine-Reactive Crosslinking
| Buffer | Recommended pH Range | Comments |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used and generally non-interfering. |
| HEPES | 7.2 - 8.0 | Provides good buffering capacity in the optimal range. |
| Bicarbonate/Carbonate | 8.0 - 9.0 | Effective for reactions at a slightly more alkaline pH. |
| Borate | 8.0 - 9.0 | Another excellent option for alkaline conditions. |
Note: Always use buffers free of primary amines for the crosslinking reaction.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low crosslinking yield.
Experimental Protocols
Protocol 1: General Protein Crosslinking using this compound
This protocol provides a general starting point for crosslinking proteins. Optimal conditions, particularly the molar ratio of crosslinker to protein, may need to be determined empirically.
Materials:
-
This compound Reagent
-
Protein sample(s) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Sample: Ensure your protein sample is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer like PBS at a pH between 7.2 and 8.5.
-
Prepare Crosslinker Stock Solution: Immediately before use, allow the this compound vial to warm to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Initiate Crosslinking Reaction: Add the desired molar excess (e.g., 10- to 50-fold) of the 10 mM crosslinker stock solution to your protein sample. Mix gently but thoroughly by pipetting or brief vortexing. Ensure the final volume of DMSO/DMF is less than 10% of the total reaction volume.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction). Incubate for 15 minutes at room temperature. This step neutralizes any unreacted NHS ester.
-
Purify the Conjugate: Remove excess crosslinker and reaction byproducts by running the sample through a desalting column or by dialyzing against a suitable buffer for your downstream application.
-
Analyze Results: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Assessing the Reactivity of NHS Ester Reagent
This method determines if your NHS ester reagent is active by measuring the absorbance of released NHS after complete base hydrolysis.
Materials:
-
NHS ester reagent (e.g., this compound)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small amount of DMSO (e.g., 100 µL) before adding the buffer.
-
Prepare Control: Prepare a control sample containing only the buffer (and DMSO, if used).
-
Measure Initial Absorbance (A_initial): Measure the absorbance of the reagent solution and the control at 260 nm. The initial absorbance of the active ester is A_initial = A_reagent - A_control. This value represents any NHS that has already been released due to prior hydrolysis.
-
Induce Complete Hydrolysis: Add a small volume of 0.5 N NaOH to the reagent solution to raise the pH significantly and induce rapid, complete hydrolysis of any remaining active ester. Incubate for several minutes.
-
Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated reagent solution at 260 nm.
-
Interpret Results:
-
If A_final > A_initial , it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.
-
If A_final is not significantly greater than A_initial , the NHS reagent has likely been fully hydrolyzed and is inactive. Discard the reagent and use a fresh vial.
-
References
Validation & Comparative
Unraveling Protein Interactions: A Comparative Guide to Mass Spectrometry Analysis of Bis-PEG11-NHS Ester Crosslinked Proteins
For researchers, scientists, and drug development professionals navigating the complex landscape of protein interactions, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool. This guide provides a comprehensive comparison of Bis-PEG11-NHS Ester, a popular crosslinking reagent, with alternative reagents, supported by experimental data and detailed protocols to inform your research decisions.
At the heart of XL-MS is the covalent linkage of interacting amino acid residues, providing distance constraints that help to elucidate protein structures and interaction networks.[1][2][3] this compound is a homobifunctional crosslinker that targets primary amines, such as those on lysine residues and protein N-termini, with its two N-hydroxysuccinimide (NHS) ester reactive groups.[4][5] The polyethylene glycol (PEG) spacer of this reagent offers the advantages of increased water solubility and reduced immunogenicity of the resulting conjugate.
Performance Comparison of Crosslinking Reagents
The choice of crosslinking reagent is critical and can significantly impact the outcome of an XL-MS experiment. Key performance indicators include the number of identified crosslinked peptides, the efficiency of the crosslinking reaction, and the properties of the crosslinker itself, such as its spacer arm length and cleavability. Below is a comparative summary of this compound and other commonly used crosslinkers.
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Key Advantages | Key Disadvantages |
| This compound | NHS Ester | 48.7 | No | Water-soluble PEG spacer enhances solubility. | Non-cleavable, leading to more complex spectra. |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Water-soluble, amine-reactive. | Shorter spacer may limit capture of some interactions. |
| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | Membrane-permeable, suitable for intracellular crosslinking. | Poor water solubility. |
| DSBU (Disuccinimidyl dibutyric urea) | NHS Ester | 12.5 | MS-cleavable (Urea bond) | Cleavability simplifies data analysis. | May be less efficient than non-cleavable linkers. |
| DSSO (Disuccinimidyl sulfoxide) | NHS Ester | 10.1 | MS-cleavable (Sulfoxide) | MS-cleavability aids in identification of crosslinked peptides. | Can have lower crosslinking efficiency than non-cleavable alternatives. |
| Sulfo-SDA (Sulfosuccinimidyl 4,4'-azidopentaonate) | NHS Ester & Diazirine | 4.9 | Photo-cleavable | Heterobifunctional, allowing for two-stage crosslinking. | Requires UV activation, which can damage proteins. |
Experimental Protocols
Detailed and optimized protocols are essential for successful XL-MS experiments. The following sections provide a generalized workflow and specific protocols for protein crosslinking and sample preparation for mass spectrometry.
General Experimental Workflow
The overall workflow for analyzing crosslinked proteins by mass spectrometry involves several key stages, from sample preparation to data analysis.
Caption: A generalized workflow for crosslinking mass spectrometry experiments.
Protein Crosslinking with this compound
This protocol describes a general procedure for crosslinking soluble proteins using this compound.
Materials:
-
This compound
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Protein solution in a suitable buffer (e.g., PBS or HEPES, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO. A typical concentration is 25 mM.
-
Add the crosslinker stock solution to the protein solution to achieve a final concentration typically ranging from 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This step is crucial to prevent non-specific crosslinking.
Sample Preparation for Mass Spectrometry
Following crosslinking, the protein sample must be prepared for mass spectrometry analysis. This typically involves denaturation, reduction, alkylation, and enzymatic digestion.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
Digest the proteins with trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion and prepare the sample for LC-MS/MS analysis.
Enrichment of Crosslinked Peptides
The abundance of crosslinked peptides in a digest is often low, making their detection challenging. Enrichment strategies such as strong cation exchange (SCX) chromatography or size exclusion chromatography (SEC) can significantly increase the identification rate of crosslinked peptides.
Caption: Common strategies for the enrichment of crosslinked peptides.
Data Analysis
The analysis of mass spectrometry data from crosslinking experiments requires specialized software to identify the crosslinked peptide pairs. Several software packages are available, each with its own algorithms for searching and scoring crosslinked spectra.
Commonly Used Software:
-
MeroX: A free and user-friendly tool for the analysis of data from MS-cleavable and non-cleavable crosslinkers.
-
xiSEARCH: A software designed for high-density crosslinking data analysis.
-
pLink: A popular tool for identifying crosslinked peptides.
-
Proteome Discoverer with XlinkX node: A comprehensive platform for proteomics data analysis, including crosslinking.
The general data analysis workflow involves searching the acquired MS/MS spectra against a protein sequence database, followed by a validation step to control the false discovery rate (FDR).
Conclusion
The mass spectrometry analysis of proteins crosslinked with this compound provides valuable insights into protein structure and interactions. The choice of this reagent, with its water-soluble PEG spacer, offers practical advantages in sample handling. However, a thorough understanding of its performance in comparison to alternative crosslinkers, coupled with optimized experimental protocols and appropriate data analysis strategies, is paramount for achieving reliable and meaningful results. This guide serves as a foundational resource to aid researchers in designing and executing robust XL-MS experiments to unravel the intricacies of the cellular machinery.
References
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Bis-PEG-NHS, Amine reactive | BroadPharm [broadpharm.com]
A Head-to-Head Comparison: Bis-PEG11-NHS Ester vs. Alternative PEG Crosslinkers for Next-Generation ADCs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing ADC Performance Through Strategic Linker Selection
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the most pivotal innovations in linker technology is the incorporation of polyethylene glycol (PEG) chains, which enhance solubility, stability, and pharmacokinetic profiles.[1][2][3] This guide provides an objective, data-driven comparison of Bis-PEG11-NHS Ester with other PEG crosslinkers, offering a framework for rational ADC design.
This compound is a homobifunctional, amine-reactive crosslinker. Its discrete PEG11 chain offers significant hydrophilicity, while the dual N-hydroxysuccinimide (NHS) esters react with primary amines (primarily the ε-amino groups of lysine residues) on the antibody surface to form stable amide bonds.[4][5] This approach, known as lysine conjugation, is a well-established method for ADC development. However, the choice of PEG length and reactive end-groups profoundly impacts ADC performance.
The Impact of PEG Chain Length on ADC Performance
The length of the PEG spacer is a key parameter to balance pharmacokinetics (PK) and in vitro potency. While this compound provides a specific chain length, understanding its performance requires comparison with shorter and longer alternatives. Experimental data from studies on ADCs with varying PEG lengths reveal clear trends.
Longer PEG chains (PEG8 and above) significantly improve the pharmacokinetic profile of ADCs. By increasing the ADC's hydrodynamic radius and masking the hydrophobicity of the payload, these linkers reduce the rate of clearance from circulation. This extended half-life can lead to greater accumulation of the ADC in tumor tissue, enhancing in vivo efficacy. Conversely, shorter PEG linkers (PEG2, PEG4) or the absence of a PEG spacer results in much faster clearance.
Interestingly, for some ADC constructs, the inclusion of PEG linkers, regardless of length, has been shown to have a minimal effect on in vitro cytotoxicity, with IC50 values remaining comparable across different PEG spacers. However, in other contexts, particularly with smaller targeting moieties, very long PEG chains have been associated with a reduction in in vitro potency. This highlights a critical trade-off: the gains in pharmacokinetic performance from longer PEG chains must be weighed against potential impacts on direct cytotoxicity for each specific ADC.
Quantitative Data Summary: PEG Linker Length vs. ADC Performance
The following tables summarize quantitative data from preclinical studies comparing key performance metrics of ADCs constructed with different length PEG linkers.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance Rate (mL/day/kg) |
|---|---|
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| Bis-PEG11 (Inferred) | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from preclinical studies. The clearance rate for this compound is inferred to be within the optimal range demonstrated by PEG8, PEG12, and PEG24 linkers, which show a plateau in pharmacokinetic improvement.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | Target Cell Line | IC50 (ng/mL) |
|---|---|---|
| No PEG | Karpas-299 | ~10 |
| PEG2 | Karpas-299 | ~10 |
| PEG4 | Karpas-299 | ~10 |
| PEG8 | Karpas-299 | ~10 |
| Bis-PEG11 (Inferred) | Karpas-299 | ~10 |
| PEG12 | Karpas-299 | ~10 |
| PEG24 | Karpas-299 | ~10 |
Data adapted from a study on an anti-CD30 ADC. In this context, PEG length did not significantly alter in vitro potency.
Alternative Crosslinker Chemistries: NHS Ester vs. Maleimide
Beyond PEG length, the choice of reactive group defines the conjugation strategy. This compound is a homobifunctional linker designed for lysine conjugation . An alternative and widely used strategy involves heterobifunctional linkers, such as Maleimide-PEG-NHS Ester , which enable cysteine conjugation.
-
Bis-NHS Ester (Lysine Conjugation): This method utilizes the numerous solvent-accessible lysine residues on an antibody's surface. The reaction is straightforward but results in a heterogeneous mixture of ADC species with a distribution of drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can impact the ADC's consistency and therapeutic window.
-
Maleimide-PEG-NHS Ester (Cysteine Conjugation): This strategy targets sulfhydryl (-SH) groups. Typically, the interchain disulfide bonds of the antibody are partially reduced to generate free cysteine residues for conjugation with the maleimide group. This can lead to a more controlled and homogenous ADC product, often with a DAR of 4 or 8. Alternatively, cysteines can be engineered into specific sites on the antibody for precise, site-specific conjugation. The NHS ester end of the linker is used to attach the payload.
The choice between these strategies depends on the desired properties of the final ADC. While lysine conjugation with a Bis-NHS ester is robust and doesn't require antibody engineering, cysteine conjugation with a Maleimide-PEG linker offers superior homogeneity and control over the DAR.
Visualizing ADC Synthesis and Logic
The following diagrams illustrate the experimental workflow for creating and evaluating an ADC using a Bis-PEG-NHS ester linker and the logical considerations for choosing a PEGylation strategy.
Caption: General experimental workflow for ADC synthesis and evaluation.
Caption: Logical flow for selecting an appropriate PEG linker strategy.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs.
Protocol 1: ADC Synthesis via Lysine Conjugation
This protocol describes the conjugation of a drug-linker complex featuring an NHS ester to an antibody.
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-8.5. The amine-reactive NHS ester reaction is most efficient in this pH range.
-
Linker-Payload Preparation: Immediately before use, dissolve the this compound-activated payload in an anhydrous, water-miscible organic solvent like DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a calculated molar excess (e.g., 5- to 20-fold) of the linker-payload stock solution to the antibody solution while gently stirring. The exact ratio must be optimized to achieve the desired average DAR.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching & Purification: Quench any unreacted NHS ester by adding a quenching reagent (e.g., Tris or glycine). Purify the resulting ADC from unconjugated linker-payload and quenching reagent using Size Exclusion Chromatography (SEC) or tangential flow filtration.
-
Characterization: Characterize the purified ADC for protein concentration (e.g., A280nm), aggregation (by SEC), and average DAR.
Protocol 2: Determination of Average DAR by HIC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the hydrophobicity conferred by the conjugated payload.
-
System Setup: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Buffer A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95.
-
Buffer B (Low Salt): 25 mM Sodium Phosphate, pH 6.95, with 20% Isopropanol.
-
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography: Inject the sample and elute with a linear gradient from high salt (100% A) to low salt (100% B). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DARs (DAR 2, 4, 6, etc.), as they are more hydrophobic and bind more strongly to the column.
-
Data Analysis: Integrate the peak areas for each species. The average DAR is calculated as the weighted average of the different species, as shown in the formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / 100
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell viability to determine the ADC's potency (IC50).
-
Cell Seeding: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the treatments to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated controls. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
Conclusion
The strategic selection of a PEG crosslinker is a powerful tool for optimizing ADC performance. The decision between This compound and other alternatives is a multi-parameter consideration.
-
For enhanced pharmacokinetics , longer PEG chains like PEG11 are clearly superior to shorter chains, offering a balance of improved circulation half-life without the potential liabilities of very long PEGs. The data suggests that linkers in the PEG8-PEG12 range provide an optimal pharmacokinetic profile.
-
For conjugation strategy , this compound is a robust choice for traditional lysine conjugation. However, if a homogenous product with a precisely controlled DAR is the primary objective, a heterobifunctional linker such as Maleimide-PEG-NHS for cysteine conjugation should be strongly considered.
Ultimately, the optimal linker is context-dependent, relying on the specific antibody, the hydrophobicity of the payload, and the desired therapeutic profile. The experimental protocols provided herein offer a framework for the systematic evaluation of novel ADC candidates to develop safer and more effective cancer therapeutics.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bis-PEG11-NHS Ester and SMCC for Bioconjugation
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the choice of a chemical linker is a critical determinant of the success and efficacy of the resulting conjugate. Among the myriad of available crosslinkers, Bis-PEG11-NHS Ester and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are two commonly employed reagents, each with distinct chemical properties and applications. This guide provides an objective comparison of these two linkers, supported by available data and detailed experimental protocols, to aid researchers in selecting the optimal tool for their specific bioconjugation needs.
Introduction to the Linkers
This compound is a homobifunctional crosslinker characterized by two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The NHS esters readily react with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds.[3][4] The defining feature of this linker is its PEG chain, which imparts increased water solubility and can reduce aggregation of the resulting conjugate.[3]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing both an NHS ester and a maleimide group. This dual reactivity allows for the sequential conjugation of two different functional groups: the NHS ester reacts with primary amines, while the maleimide group specifically targets sulfhydryl (thiol) groups, such as those found in cysteine residues, to form a stable thioether bond. The cyclohexane ring in its structure provides stability to the maleimide group, reducing its susceptibility to hydrolysis.
Chemical Properties and Reactivity: A Comparative Overview
The fundamental difference between this compound and SMCC lies in their reactivity and the nature of the chemical bridge they form.
| Feature | This compound | SMCC |
| Functional Groups | Two NHS esters | One NHS ester, one maleimide |
| Reactivity | Amine-reactive (homobifunctional) | Amine-reactive and Thiol-reactive (heterobifunctional) |
| Spacer Arm | Hydrophilic 11-unit polyethylene glycol (PEG) | Hydrophobic cyclohexane |
| Solubility | Good water solubility | Limited water solubility (often requires organic co-solvents) |
| Conjugation Strategy | One-step or two-step amine-to-amine coupling | Primarily two-step amine-to-thiol coupling |
Performance Comparison: A Data-Driven Analysis
Direct quantitative comparisons of this compound and SMCC in the same experimental setup are limited in publicly available literature. However, a qualitative and data-inferred comparison can be made based on their chemical properties and studies evaluating similar linker types.
Conjugation Efficiency and Specificity
The efficiency of a bioconjugation reaction is a critical parameter. While specific efficiencies are highly dependent on the biomolecules being conjugated and reaction conditions, some general principles apply.
-
SMCC: The two-step conjugation process with SMCC offers high specificity. The first step involves the reaction of the NHS ester with amines on the first molecule. After removing excess linker, the maleimide-activated molecule is then reacted with a thiol-containing molecule. This sequential approach minimizes the formation of homodimers.
-
This compound: As a homobifunctional linker, there is a higher propensity for intramolecular crosslinking or the formation of homodimers if both molecules contain accessible primary amines. However, by controlling the molar ratio of the linker to the biomolecules, efficient intermolecular conjugation can be achieved.
Stability of the Resulting Conjugate
The stability of the covalent bond formed by the linker is paramount for the in vivo performance of bioconjugates, particularly for therapeutics like antibody-drug conjugates (ADCs).
-
SMCC: The thioether bond formed by the maleimide-thiol reaction is generally considered stable. However, studies have shown that the thiosuccinimide linkage can undergo a retro-Michael reaction, leading to potential deconjugation in vivo. The stability is influenced by the local microenvironment and the pKa of the thiol.
-
This compound: The amide bonds formed by the reaction of NHS esters with primary amines are highly stable under physiological conditions.
Impact on Solubility and Aggregation
The physicochemical properties of the linker can significantly influence the characteristics of the final conjugate.
-
This compound: The hydrophilic PEG spacer is a key advantage, as it can enhance the aqueous solubility of the bioconjugate and reduce the propensity for aggregation, which is particularly beneficial when working with hydrophobic payloads or proteins prone to aggregation.
-
SMCC: The hydrophobic nature of the SMCC linker can sometimes contribute to the aggregation of the final conjugate, especially when conjugating hydrophobic molecules.
Influence on Biological Activity
The linker should ideally not interfere with the biological function of the conjugated molecules.
-
A study on affibody-based drug conjugates demonstrated that the inclusion of PEG linkers, while increasing the circulation half-life, could also lead to a reduction in in vitro cytotoxicity compared to a non-PEGylated SMCC linker. This suggests that the nature and length of the linker can modulate the biological activity of the conjugate.
Experimental Protocols
Two-Step Bioconjugation using SMCC
This protocol outlines the general procedure for conjugating an amine-containing protein (Protein-NH₂) to a thiol-containing molecule (Molecule-SH).
Materials:
-
Protein-NH₂ (e.g., antibody)
-
Molecule-SH (e.g., peptide, drug)
-
SMCC linker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
-
Activation of Protein-NH₂:
-
Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.
-
-
Conjugation to Molecule-SH:
-
Immediately add the desalted, maleimide-activated protein to the Molecule-SH. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.
-
One-Step Bioconjugation using this compound
This protocol describes the general procedure for crosslinking two amine-containing proteins (Protein-A-NH₂ and Protein-B-NH₂).
Materials:
-
Protein-A-NH₂
-
Protein-B-NH₂
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
Procedure:
-
Reaction Setup:
-
Dissolve the proteins in the Conjugation Buffer.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Add the this compound stock solution to the protein mixture. The molar ratio of linker to protein should be optimized to favor intermolecular crosslinking over intramolecular crosslinking. A common starting point is a 10- to 50-fold molar excess of the linker.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate to remove unreacted proteins and linker using size-exclusion chromatography or other appropriate purification methods.
-
Visualizing the Chemistries and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using DOT language, depict the chemical structures, reaction mechanisms, and experimental workflows.
Caption: Reaction mechanism of the heterobifunctional SMCC linker.
Caption: Reaction mechanism of the homobifunctional this compound.
Caption: A generalized workflow for a typical bioconjugation experiment.
Conclusion and Recommendations
The selection between this compound and SMCC should be guided by the specific requirements of the bioconjugation application.
Choose this compound when:
-
The goal is to link two molecules via their primary amines.
-
Enhanced water solubility and reduced aggregation of the final conjugate are desired.
-
A hydrophilic spacer is beneficial for the application.
Choose SMCC when:
-
A highly specific, sequential conjugation between an amine and a thiol is required.
-
Minimizing homodimer formation is a primary concern.
-
The inherent hydrophobicity of the linker is not a significant drawback for the final application.
For drug development professionals, particularly in the field of ADCs, the choice of linker is a critical aspect of the design. While SMCC has been a workhorse in this area, the benefits of PEGylation in improving the pharmacokinetic profile of ADCs are increasingly recognized. The decision will ultimately depend on a careful evaluation of the target, the payload, and the desired properties of the final bioconjugate. Further empirical studies directly comparing these and other linkers will be invaluable in guiding future bioconjugation strategies.
References
Characterization of Bis-PEG11-NHS Ester Conjugates by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals working with bioconjugation, the purity and characterization of crosslinking reagents are of paramount importance. Bis-PEG11-NHS ester is a homobifunctional crosslinker widely used for conjugating molecules with primary amines, such as proteins and peptides.[1][2] Its defined PEG linker enhances the solubility and stability of the resulting conjugates.[3] Accurate characterization of this reagent before conjugation is critical to ensure reaction efficiency and reproducibility. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.[]
This guide provides a comparative overview of HPLC-based methods for the characterization of this compound, with a focus on practical experimental protocols and data presentation.
Comparison of HPLC Detection Methods
Due to the absence of a strong UV chromophore in the polyethylene glycol (PEG) backbone, conventional UV detection in HPLC can be challenging for PEG-NHS esters.[5] This has led to the adoption of universal detectors like Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD), as well as Mass Spectrometry (MS) for more detailed analysis. The choice of detector significantly impacts sensitivity, linearity, and the type of information obtained.
| Feature | HPLC-CAD | HPLC-ELSD | HPLC-MS |
| Principle | Nebulization, charging of non-volatile analyte particles, and detection of the collective charge. | Nebulization, evaporation of mobile phase, and detection of light scattered by analyte particles. | Ionization of the analyte and separation of ions based on their mass-to-charge ratio. |
| Sensitivity | High (low ng range). CAD is generally more sensitive than ELSD because it can detect smaller particles. | Moderate to High. | Very High (pg to fg range). |
| Linearity | Good, with a dynamic range of about four orders of magnitude. | Non-linear, with a more limited dynamic range (around two orders of magnitude). | Good over a defined concentration range. |
| Gradient Compatibility | Compatible, but the response can be affected by changes in mobile phase composition. An inverse gradient can be used to achieve a more uniform response. | Compatible, but baseline drift can be an issue. | Highly compatible. |
| Information Provided | Quantitative information on the amount of non-volatile analytes. | Quantitative information on non-volatile analytes. | Provides molecular weight and structural information in addition to quantification. |
| Strengths | - Near-universal detection of non-volatile analytes.- High sensitivity and wide dynamic range. | - Universal detection of non-volatile analytes.- Relatively low cost. | - High specificity and sensitivity.- Provides structural information. |
| Limitations | - Requires volatile mobile phases.- Response can be influenced by mobile phase composition. | - Lower sensitivity and narrower dynamic range compared to CAD.- Non-linear response can complicate quantification. | - Higher instrument cost and complexity.- Response can be affected by ion suppression. |
Experimental Protocols
A robust HPLC method is crucial for assessing the purity of this compound. Given the limitations of UV detection, a method employing a universal detector like CAD is often preferred. Below is a detailed protocol for a Reversed-Phase HPLC (RP-HPLC) method coupled with CAD.
RP-HPLC-CAD Method for this compound Analysis
Objective: To determine the purity of this compound and separate it from potential impurities such as hydrolyzed species.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (CAD)
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% FA in Water |
| Mobile Phase B | 0.1% FA in Acetonitrile |
| Gradient | 20-80% B over 15 minutes, followed by a 5-minute hold at 80% B and re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| CAD Settings | Evaporation Temperature: 35 °C, Nebulizer Gas (Nitrogen): As per manufacturer's recommendation. |
Sample Preparation:
-
Accurately weigh and dissolve the this compound in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
The purity of the this compound is determined by the peak area percentage of the main peak relative to the total peak area of all detected components.
-
The retention time of the main peak can be used for identification purposes. For a similar bifunctional PEG-ester, a retention time of around 3.31 minutes has been reported under a different gradient.
Alternative Characterization Methods
While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive characterization of this compound.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides the exact molecular weight of the compound and its fragments, confirming its identity and structure. | High specificity and sensitivity; provides structural information. | Can be complex to operate; may have ion suppression effects. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size in solution. | Useful for assessing the polydispersity of the PEG chain and identifying any high molecular weight aggregates. | Good for determining size distribution. | Lower resolution for small molecules compared to RP-HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the identity and purity of the compound. | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS; requires higher sample concentrations. |
Visualizing the Workflow and Relationships
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in detector selection.
Caption: A streamlined workflow for the HPLC analysis of this compound.
Caption: Decision pathway for selecting an appropriate HPLC detector.
References
A Researcher's Guide to Determining the Degree of Labeling with Bis-PEG11-NHS Ester
For researchers, scientists, and drug development professionals, precise control and accurate characterization of bioconjugates are paramount. Bis-PEG11-NHS Ester is a homobifunctional crosslinker that enables the conjugation of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1] The polyethylene glycol (PEG) spacer enhances the water solubility of the resulting conjugate and can reduce its immunogenicity.[2] A critical parameter in any conjugation reaction is the degree of labeling (DoL), which defines the average number of linker molecules attached to a single target molecule. This guide provides a comparative overview of common methods for determining the DoL when using this compound and compares its performance with other amine-reactive crosslinkers.
Comparison of Methods for Determining Degree of Labeling
Several analytical techniques can be employed to determine the degree of labeling. The choice of method often depends on the nature of the biomolecule, the required accuracy, and the available instrumentation. The most common methods include spectrophotometric assays and mass spectrometry.
Data Presentation: Quantitative Comparison of Methods
| Method | Principle | Typical Accuracy | Throughput | Key Advantages | Key Limitations |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of the intact protein before and after conjugation. The mass shift corresponds to the number of attached linkers. | High | Moderate | Provides information on the distribution of labeled species (e.g., mono-, di-, tri-labeled). High sensitivity. | Can be influenced by the heterogeneity of the starting material and the ionization efficiency of the conjugate. Requires access to a mass spectrometer. |
| UV-Vis Spectrophotometry | If the attached molecule has a distinct chromophore, the DoL can be calculated from the absorbance spectrum of the conjugate. | Moderate | High | Simple, rapid, and widely accessible. | Requires a chromophore on the labeling reagent or the attached molecule. Can be inaccurate if the protein's extinction coefficient is not precisely known or if the label's absorbance overlaps with the protein's. |
| TNBSA Assay | 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to produce a colored product with an absorbance maximum at 335 nm. The reduction in free amines after conjugation is proportional to the DoL.[3][4] | Moderate | High | Sensitive and rapid.[3] | Can be interfered with by buffers containing primary amines (e.g., Tris). Requires a standard curve. |
| Ninhydrin Assay | Ninhydrin reacts with primary and secondary amines to produce a deep purple color (Ruhemann's purple) with an absorbance maximum at 570 nm. The decrease in absorbance after labeling corresponds to the DoL. | Moderate | Moderate | Well-established method for amine quantification. | The reaction requires heating. Can be less sensitive than other methods. |
Experimental Protocols
General Protocol for Labeling with this compound
This protocol provides a general guideline for conjugating a protein with this compound. The optimal conditions, particularly the molar ratio of the crosslinker to the protein, should be determined empirically for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at a concentration of 1-10 mg/mL.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is in a buffer free of primary amines. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-25 mM).
-
Conjugation Reaction: Add a specific molar excess of the this compound stock solution to the protein solution. A common starting point is a 20- to 50-fold molar excess for dilute protein solutions (<5 mg/mL). The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis.
Protocol for MALDI-TOF MS Analysis
Procedure:
-
Sample Preparation: Prepare samples of the unlabeled protein and the purified conjugate at a concentration of 1-10 pmol/μL.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10 kDa) in a solvent mixture such as 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Spotting: Mix the protein sample and the matrix solution on the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectra for both the unlabeled and labeled protein in the appropriate mass range.
-
Data Analysis: Determine the average molecular weight of the main peaks for both the unlabeled protein (MW_protein) and the conjugated protein (MW_conjugate). The degree of labeling can be calculated using the following formula:
DoL = (MW_conjugate - MW_protein) / MW_linker
Where MW_linker is the molecular weight of the this compound (796.82 g/mol ).
Protocol for TNBSA Assay
Procedure:
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of a primary amine-containing compound (e.g., glycine) in the reaction buffer (0.1 M sodium bicarbonate, pH 8.5).
-
Sample Preparation: Dilute the unlabeled protein and the purified conjugate in the reaction buffer to a concentration of 20-200 µg/mL.
-
Reaction: Add 0.25 mL of 0.01% (w/v) TNBSA solution to 0.5 mL of each standard and sample. Incubate at 37°C for 2 hours.
-
Stop Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1N HCl to each tube.
-
Measurement: Measure the absorbance at 335 nm.
-
Calculation: Determine the concentration of free amines in the unlabeled and labeled protein samples from the standard curve. The degree of labeling is calculated based on the reduction of free amines.
Mandatory Visualizations
Caption: Workflow for protein conjugation and DoL determination.
Comparison with Alternative Crosslinkers
This compound is a homobifunctional crosslinker. Several other crosslinkers with the same reactive groups are available, differing primarily in their spacer arm length and solubility.
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Key Features |
| This compound | ~48.5 | Yes | Long, hydrophilic PEG spacer improves solubility and reduces aggregation. |
| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 | Yes | Shorter spacer arm, commonly used for crosslinking cell surface proteins. |
| DSS (Disuccinimidyl suberate) | 11.4 | No | Water-insoluble analog of BS3, requires an organic solvent for dissolution. |
| DSG (Disuccinimidyl glutarate) | 7.7 | No | Shorter spacer arm than DSS. |
The choice of crosslinker can impact the efficiency of the reaction and the properties of the final conjugate. Longer, more flexible linkers like this compound can be advantageous when crosslinking large proteins or when maintaining the native conformation of the protein is critical. Shorter linkers like BS3 are often used in protein-protein interaction studies to identify spatially close residues.
Caption: Comparison of homobifunctional NHS ester crosslinkers.
References
A Head-to-Head Comparison of Bis-PEG11-NHS Ester and Sulfo-NHS Esters for Cell Surface Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of cell surface proteins is a cornerstone of modern biological inquiry. This guide provides a detailed, data-driven comparison of two widely used amine-reactive reagents: Bis-PEG11-NHS Ester and Sulfo-NHS esters. By examining their chemical properties, performance in key experimental parameters, and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific cell surface labeling needs.
The covalent modification of cell surface proteins is a fundamental technique for studying their localization, trafficking, interactions, and internalization. N-hydroxysuccinimide (NHS) esters are among the most common reagents for this purpose, reacting efficiently with primary amines on proteins to form stable amide bonds. The choice of a specific NHS ester is critical and depends on factors such as solubility, membrane permeability, and the length of the spacer arm.
This guide focuses on a comparative analysis of two important classes of amine-reactive labeling reagents: this compound, a representative of PEGylated NHS esters, and Sulfo-NHS esters, which are characterized by the presence of a sulfonate group. While both are designed for aqueous applications, their distinct structural features lead to differences in performance that are critical for experimental success.
Key Performance Characteristics: A Comparative Overview
The selection of the appropriate labeling reagent is a trade-off between various factors including labeling efficiency, solubility, and potential effects on the biological system under investigation. The following table summarizes the key characteristics of this compound and Sulfo-NHS esters for cell surface labeling.
| Feature | This compound | Sulfo-NHS Ester | Rationale for Difference |
| Structure | Homobifunctional NHS ester with a hydrophilic polyethylene glycol (PEG) spacer (11 ethylene glycol units). | NHS ester containing a negatively charged sulfonate group on the succinimidyl ring. | The core difference lies in the nature of the water-solubilizing group: a neutral, flexible PEG chain versus a charged sulfonate group. |
| Solubility in Aqueous Buffers | High | High | Both the PEG spacer and the sulfonate group impart excellent water solubility, eliminating the need for organic co-solvents that can be detrimental to cells.[1] |
| Membrane Permeability | Impermeable | Impermeable | The hydrophilic PEG chain and the charged sulfonate group prevent the reagents from crossing the cell membrane, ensuring specific labeling of cell surface proteins.[1] |
| Labeling Efficiency | Potentially higher due to the flexible spacer arm reducing steric hindrance. | High, but the shorter spacer arm in some variants may lead to steric hindrance with bulky labels. | The long, flexible PEG11 spacer can provide better access to primary amines in crowded protein environments on the cell surface. |
| Background Staining | Lower, as the hydrophilic PEG spacer can reduce non-specific binding. | May be slightly higher due to potential ionic interactions of the sulfonate group. | The neutral and hydrophilic nature of the PEG chain is known to minimize non-specific protein adsorption. |
| Effect on Cell Viability | Generally low cytotoxicity. | Generally low cytotoxicity. | Both are designed for biocompatibility, but high concentrations of any labeling reagent can impact cell health. |
| Stability in Aqueous Solution | Susceptible to hydrolysis, especially at higher pH. | Generally more stable in aqueous solutions compared to non-sulfonated NHS esters, but still prone to hydrolysis.[2] | The sulfonate group can slightly influence the rate of hydrolysis of the NHS ester. |
Experimental Workflows and Methodologies
To objectively compare the performance of this compound and Sulfo-NHS esters, a standardized experimental workflow is essential. The following diagram illustrates a typical workflow for cell surface labeling and subsequent analysis.
Caption: Workflow for comparative analysis of this compound and Sulfo-NHS esters.
Detailed Experimental Protocols
Protocol 1: Cell Surface Protein Labeling for Flow Cytometry Analysis
This protocol describes a general procedure for labeling cell surface proteins with a fluorescently tagged this compound or Sulfo-NHS ester for subsequent analysis by flow cytometry.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
This compound, fluorescently labeled (e.g., with FITC)
-
Sulfo-NHS Ester, fluorescently labeled (e.g., with FITC)
-
Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold
-
Reaction Buffer: PBS, pH 8.0, ice-cold
-
Quenching Buffer: PBS containing 100 mM glycine, ice-cold
-
Bovine Serum Albumin (BSA)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS, pH 7.4 by centrifugation at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Reaction Buffer (PBS, pH 8.0) to a concentration of 1 x 10^7 cells/mL.
-
-
Labeling Reaction:
-
Prepare fresh stock solutions of the fluorescently labeled this compound and Sulfo-NHS Ester in anhydrous DMSO at a concentration of 10 mg/mL.
-
Add the NHS ester stock solution to the cell suspension to a final concentration of 0.1-1 mg/mL. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30 minutes on ice or at 4°C with gentle agitation.
-
-
Quenching:
-
Add ice-cold Quenching Buffer to the cell suspension to a final glycine concentration of 100 mM.
-
Incubate for 10 minutes on ice to quench any unreacted NHS ester.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS, pH 7.4 containing 1% BSA.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the fluorescence intensity of the labeled cells using a flow cytometer.
-
Protocol 2: Cell Surface Biotinylation for Western Blot or Mass Spectrometry Analysis
This protocol outlines the biotinylation of cell surface proteins using either Bis-PEG11-NHS-Biotin or Sulfo-NHS-Biotin for subsequent detection by western blot or identification by mass spectrometry.
Materials:
-
Cells of interest
-
Bis-PEG11-NHS-Biotin
-
Sulfo-NHS-Biotin
-
Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold
-
Reaction Buffer: PBS, pH 8.0, ice-cold
-
Quenching Buffer: PBS containing 100 mM glycine, ice-cold
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-HRP conjugate (for Western blot)
-
Streptavidin beads (for mass spectrometry)
-
BCA Protein Assay Kit
Procedure:
-
Cell Preparation and Labeling:
-
Follow steps 1 and 2 as described in Protocol 1, using the biotinylated versions of the NHS esters.
-
-
Quenching and Washing:
-
Follow steps 3 and 4 as described in Protocol 1.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Analysis:
-
For Western Blot:
-
Separate the protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a streptavidin-HRP conjugate to detect biotinylated proteins.
-
-
For Mass Spectrometry:
-
Incubate the cell lysate with streptavidin beads to enrich for biotinylated proteins.
-
Wash the beads extensively and elute the bound proteins.
-
Process the eluted proteins for mass spectrometry analysis (e.g., in-gel or in-solution digestion followed by LC-MS/MS).
-
-
Visualization of Key Concepts
Chemical Structures
The fundamental difference between the two reagents lies in their chemical structure, which dictates their properties and performance.
Caption: Chemical structures of this compound and a generic Sulfo-NHS ester.
Reaction Mechanism
Both this compound and Sulfo-NHS esters react with primary amines on proteins via the same fundamental mechanism to form a stable amide bond.
Caption: Reaction mechanism of an NHS ester with a primary amine on a protein.
Conclusion
The choice between this compound and Sulfo-NHS esters for cell surface labeling depends on the specific requirements of the experiment. Sulfo-NHS esters are a well-established and reliable choice for general cell surface labeling due to their high water solubility and membrane impermeability.[1] The addition of the sulfonate group makes them a significant improvement over their non-sulfonated counterparts for aqueous applications.
This compound, with its long, flexible, and hydrophilic PEG spacer, offers potential advantages in situations where steric hindrance may be a concern or where minimizing non-specific binding is critical. The PEG chain can act as a "shield," reducing interactions with other proteins and surfaces. For applications requiring the crosslinking of cell surface proteins, the bifunctional nature of this compound is a key feature.
Ultimately, for novel experimental systems, it is recommended to empirically test both types of reagents to determine which provides the optimal balance of labeling efficiency, signal-to-noise ratio, and preservation of biological function. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and achieve robust and reproducible results in their cell surface labeling experiments.
References
A Comparative Guide to Bis-PEG11-NHS Ester for Stable Bioconjugate Creation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the creation of stable and effective bioconjugates. This guide provides an objective comparison of Bis-PEG11-NHS Ester, a homobifunctional crosslinker, with other common alternatives. The information presented is supported by experimental data and principles to aid in the rational design of bioconjugation strategies.
Introduction to this compound
This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The NHS esters react specifically with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-termini of proteins, to form stable amide bonds[1][2]. The PEG spacer confers several advantageous properties to the resulting bioconjugate, including increased water solubility, reduced aggregation, and decreased immunogenicity[3].
Performance Comparison with Alternatives
The efficacy of a crosslinker is determined by several factors, including the stability of the resulting conjugate, the efficiency of the conjugation reaction, and the influence of the linker on the biological activity and pharmacokinetic properties of the conjugated molecule. This section compares this compound with a non-PEGylated crosslinker (Disuccinimidyl Suberate - DSS) and a PEGylated crosslinker with a shorter PEG chain (Bis-PEG4-NHS Ester).
Data Presentation
Table 1: Physicochemical and Performance Characteristics of Crosslinkers
| Feature | This compound | DSS (Disuccinimidyl Suberate) | Bis-PEG4-NHS Ester |
| Structure | NHS-ester-(PEG)11-NHS-ester | NHS-ester-(CH2)6-NHS-ester | NHS-ester-(PEG)4-NHS-ester |
| Spacer Arm Length | ~50 Å | ~11.4 Å | ~24 Å |
| Solubility | High in aqueous solutions | Low in aqueous solutions, requires organic solvent | High in aqueous solutions |
| Hydrophilicity | High | Low (hydrophobic) | High |
| Resulting Conjugate Stability | High (stable amide bond) | High (stable amide bond) | High (stable amide bond) |
| Tendency for Aggregation | Low | High | Low |
| Immunogenicity of Linker | Low | Moderate | Low |
Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Solution
The stability of the NHS ester is crucial for efficient conjugation, as it is susceptible to hydrolysis, a competing reaction. The rate of hydrolysis is highly dependent on pH.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[4] |
| 8.0 | 25°C | Varies by specific ester structure (e.g., Succinimidyl propionate ~16.5 min) |
| 8.6 | 4°C | 10 minutes |
Table 3: Impact of PEG Chain Length on Bioconjugate Pharmacokinetics (General Trends)
The length of the PEG chain significantly influences the in vivo behavior of the bioconjugate.
| Property | Shorter PEG Chain (e.g., PEG4) | Longer PEG Chain (e.g., PEG11) |
| Hydrodynamic Size | Moderate increase | Significant increase |
| Circulation Half-life | Moderate extension | Significant extension |
| Renal Clearance | Faster | Slower |
| Steric Hindrance | Lower | Higher |
| Potential for Reduced Activity | Lower | Higher |
Experimental Protocols
This section provides detailed methodologies for a comparative study to evaluate the efficacy of this compound against DSS and Bis-PEG4-NHS Ester in creating stable protein bioconjugates.
Experiment 1: Comparative Protein Dimerization and Analysis of Conjugation Efficiency
Objective: To compare the efficiency of this compound, DSS, and Bis-PEG4-NHS Ester in crosslinking a model protein (e.g., Bovine Serum Albumin - BSA) and to determine the degree of labeling.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
DSS (Disuccinimidyl Suberate)
-
Bis-PEG4-NHS Ester
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE apparatus and reagents
-
Densitometer
-
UV-Vis Spectrophotometer
-
Size-Exclusion Chromatography (SEC) system
Protocol:
-
Protein Preparation: Prepare a 5 mg/mL solution of BSA in PBS.
-
Crosslinker Stock Solution Preparation:
-
Immediately before use, dissolve this compound and Bis-PEG4-NHS Ester in PBS to a concentration of 10 mM.
-
Dissolve DSS in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Set up three parallel reactions for each crosslinker.
-
Add a 20-fold molar excess of the crosslinker stock solution to the BSA solution. For the DSS reaction, ensure the final DMSO concentration does not exceed 10% (v/v).
-
Incubate the reactions for 30 minutes at room temperature with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Analysis of Dimerization by SDS-PAGE:
-
Analyze the reaction products by SDS-PAGE under non-reducing conditions.
-
Visualize the protein bands by Coomassie blue staining.
-
Quantify the percentage of monomer and dimer using a densitometer to assess crosslinking efficiency.
-
-
Purification of Conjugates: Purify the conjugates from excess crosslinker and byproducts using size-exclusion chromatography (SEC).
-
Determination of Degree of Labeling (DOL) (for a labeled payload):
-
If a chromogenic or fluorogenic payload with an amine group is co-incubated, the DOL can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and the maximum absorbance wavelength of the label.
-
Calculate the DOL using the Beer-Lambert law, applying a correction factor for the label's absorbance at 280 nm.
-
Experiment 2: Stability of Bioconjugates Under Physiological Conditions
Objective: To compare the stability of the bioconjugates formed with the three crosslinkers in serum.
Materials:
-
Purified protein dimers from Experiment 1.
-
Fetal Bovine Serum (FBS).
-
PBS, pH 7.4.
-
SDS-PAGE apparatus and reagents.
Protocol:
-
Incubation in Serum: Incubate an aliquot of each purified protein dimer in 90% FBS at 37°C.
-
Time Points: Withdraw samples at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: Analyze the samples by SDS-PAGE to monitor the integrity of the dimer and the appearance of any degradation products (e.g., monomer).
-
Quantification: Quantify the intensity of the dimer band at each time point to determine the stability of the crosslink.
Visualizations
Workflow for Antibody-Drug Conjugate (ADC) Development
The following diagram illustrates a typical workflow for the development of an antibody-drug conjugate, a common application for PEGylated crosslinkers like this compound.
Mechanism of Action: ADC Targeting EGFR Pathway
This diagram illustrates the mechanism of an antibody-drug conjugate (ADC) utilizing a PEGylated linker to target a cancer cell via the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
References
A Comparative Guide to Bis-PEG11-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a crosslinking reagent is paramount to the success of applications ranging from the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to the immobilization of proteins on surfaces. Among the plethora of available reagents, Bis-PEG11-NHS Ester has emerged as a versatile and effective tool. This guide provides an objective comparison of this compound with other common crosslinkers, supported by a review of experimental data and detailed methodologies.
Performance Comparison: this compound vs. Alternatives
This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at either end of an 11-unit polyethylene glycol (PEG) spacer. The NHS esters react specifically with primary amines on proteins and other biomolecules to form stable amide bonds.[1][2] The key differentiator of this reagent is its hydrophilic PEG linker, which imparts several advantageous properties compared to traditional non-PEGylated crosslinkers like bis(sulfosuccinimidyl) suberate (BS3).
The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can be particularly beneficial when working with hydrophobic molecules.[2] Furthermore, PEGylation is known to reduce the immunogenicity and aggregation of proteins.[3] While direct quantitative comparisons of reaction efficiency between this compound and other crosslinkers are not extensively documented in single head-to-head studies, the impact of PEGylation on the overall performance of bioconjugates is well-established.
| Feature | This compound | BS3 (bis(sulfosuccinimidyl) suberate) | Other PEGylated NHS Esters |
| Structure | Homobifunctional, PEG spacer (11 EG units) | Homobifunctional, suberate ester spacer | Homobifunctional, varying PEG lengths |
| Spacer Arm Length | ~48.5 Å | 11.4 Å[4] | Variable |
| Solubility | High aqueous solubility | Water-soluble (due to sulfo-NHS groups) | Generally high aqueous solubility |
| Immunogenicity | Reduced immunogenicity of conjugate | Can potentially elicit an immune response | Reduced immunogenicity of conjugate |
| Aggregation | Reduces aggregation of conjugate | May not prevent aggregation of hydrophobic molecules | Reduces aggregation of conjugate |
| Reaction Chemistry | NHS ester reacts with primary amines (pH 7-9) | Sulfo-NHS ester reacts with primary amines (pH 7-9) | NHS ester reacts with primary amines (pH 7-9) |
| Key Advantage | Combines crosslinking with the benefits of PEGylation | Well-characterized, rigid spacer for structural studies | Tunable spacer length for optimizing activity |
Applications in Drug Development
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. PEG linkers, including those derived from this compound, are frequently employed in PROTAC design to modulate solubility, cell permeability, and the geometry of the ternary complex. The length of the PEG chain can significantly impact the degradation efficiency (DC50) and the maximum degradation level (Dmax) of the target protein.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, linkers play a crucial role in connecting the antibody to the cytotoxic payload. The stability of this linkage in circulation and its subsequent cleavage at the target site are critical for both efficacy and safety. PEGylated linkers can improve the pharmacokinetic properties of ADCs by increasing their solubility and stability. While this compound is a homobifunctional linker primarily used for crosslinking, heterobifunctional PEG-NHS esters are widely used in ADC construction to conjugate amine-containing payloads to antibodies.
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions, such as the molar excess of the crosslinker and reaction time, may need to be determined empirically for each specific application.
Materials:
-
Protein solution (in an amine-free buffer, e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer.
-
Crosslinker Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-250 mM.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.
Protocol for Antibody-Drug Conjugate (ADC) Preparation using a Heterobifunctional PEG-NHS Ester Linker
This protocol outlines the steps for conjugating a drug to an antibody using a PEG linker with an NHS ester at one end and another reactive group (e.g., maleimide for reaction with thiols) at the other.
Materials:
-
Antibody solution
-
Heterobifunctional PEG-NHS Ester linker
-
Drug molecule with a compatible reactive group
-
Reducing agent (e.g., DTT or TCEP) if targeting antibody cysteines
-
Reaction and purification buffers
Procedure:
-
Antibody Reduction (if applicable): If targeting native or engineered cysteines, partially reduce the antibody using a controlled amount of reducing agent.
-
Drug-Linker Conjugation: React the drug molecule with the non-NHS ester end of the heterobifunctional PEG linker according to the appropriate chemistry (e.g., maleimide-thiol reaction).
-
Purification of Drug-Linker Construct: Purify the drug-linker conjugate to remove unreacted components.
-
Antibody-Linker Conjugation: React the purified drug-linker construct (containing the active NHS ester) with the antibody in a suitable buffer (pH 7.2-8.5). The molar ratio of the drug-linker to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation and Quenching: Incubate the reaction and then quench any unreacted NHS esters as described in the general crosslinking protocol.
-
Purification of ADC: Purify the final ADC using techniques such as size-exclusion chromatography or hydrophobic interaction chromatography to remove unconjugated antibody, drug-linker, and other impurities.
-
Characterization: Characterize the ADC for DAR, purity, aggregation, and biological activity.
Mandatory Visualizations
Caption: The mechanism of action of a PROTAC, highlighting the role of the linker in forming a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: A general experimental workflow for protein crosslinking using this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Bis-PEG11-NHS Ester
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and operational integrity. Bis-PEG11-NHS ester, a valuable crosslinker in bioconjugation, demands specific disposal procedures to neutralize its reactive components and ensure compliance with safety regulations. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in its chemical properties.
I. Understanding the Hazard Profile
-
NHS Ester: This functional group is moisture-sensitive and readily reacts with primary amines. The core principle of its safe disposal is the deactivation or "quenching" of this reactive group[1].
-
Polyethylene Glycol (PEG): PEG is generally considered to be readily biodegradable and not hazardous[3]. However, it is advisable to avoid releasing it into wastewater systems[3].
II. Personal Protective Equipment (PPE) and Handling
Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. All handling and disposal steps should be conducted within a well-ventilated fume hood.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety goggles |
| Lab Attire | Standard lab coat |
III. Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves a chemical quenching process to neutralize the reactive NHS ester groups, followed by appropriate collection and disposal of the resulting waste.
Experimental Protocol: Quenching of Unreacted this compound
This protocol is designed for small quantities of this compound typically used in a laboratory setting.
Materials:
-
Unreacted this compound waste (solid or dissolved in an organic solvent like DMSO or DMF)
-
Quenching Solution (Choose one of the following options):
-
Option A (Amine Quenching): 1 M Tris (tris(hydroxymethyl)aminomethane) or 1 M Glycine solution in water.
-
Option B (Hydrolysis): 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃) solution in water. Caution: The reaction with NaOH can be exothermic.
-
-
Appropriately labeled hazardous waste container.
Procedure:
-
Preparation: In a designated chemical fume hood, select a container for the quenching reaction that is larger than the volume of the waste to accommodate the quenching solution.
-
Dissolution (if necessary): If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Quenching:
-
For Amine Quenching (Option A): Slowly add the 1 M Tris or Glycine solution to the waste container. A general guideline is to use a volume of quenching solution that is at least 10 times greater than the volume of the organic solvent used to dissolve the waste.
-
For Hydrolysis (Option B): Slowly and carefully add the 1 M NaOH or 1 M NaHCO₃ solution to the waste. If using NaOH, be mindful of potential heat generation. For every 1 mg of solid ester waste, approximately 1 mL of 1 M sodium bicarbonate solution can be used.
-
-
Reaction Time: Stir the mixture at room temperature for at least 4 hours to ensure complete hydrolysis and deactivation of the NHS ester.
-
Waste Collection: Transfer the resulting quenched solution to a clearly labeled hazardous waste container. The label should detail all components, including the reaction byproducts (e.g., hydrolyzed Bis-PEG11-carboxylic acid, N-hydroxysuccinimide, and the quenching agent).
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
IV. Disposal of Contaminated Materials
All materials that have come into direct contact with this compound must be treated as chemical waste.
| Material | Disposal Procedure |
| Pipette tips, gloves, etc. | Place in a sealed bag and dispose of as solid chemical waste. |
| Empty Containers | Triple-rinse with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous chemical waste before discarding the container. |
V. Final Waste Disposal
The collected hazardous waste, both liquid and solid, should be disposed of through your institution's licensed chemical waste disposal contractor. Ensure that all waste containers are properly labeled and stored in a designated area while awaiting pickup. While polyethylene glycol is biodegradable, it is crucial to prevent its entry into wastewater systems to avoid impacting biological and chemical oxygen demand in treatment facilities.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
